Chemical Structure, Properties, and Synthetic Utility of 4-Piperidinyl 2-methoxyacetate Hydrochloride
Abstract: In modern drug discovery and bioconjugation chemistry, the strategic selection of building blocks dictates both the pharmacokinetic profile and the synthetic viability of the final therapeutic agent. 4-Piperidi...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract:
In modern drug discovery and bioconjugation chemistry, the strategic selection of building blocks dictates both the pharmacokinetic profile and the synthetic viability of the final therapeutic agent. 4-Piperidinyl 2-methoxyacetate hydrochloride (CAS: 1220031-63-9) is a highly versatile, bifunctional intermediate. This technical guide provides an in-depth analysis of its structural properties, physicochemical profile, and experimental methodologies, offering researchers a comprehensive framework for integrating this compound into prodrug strategies and cleavable linker designs.
Structural Decomposition and Chemical Rationale
The utility of 4-Piperidinyl 2-methoxyacetate hydrochloride stems from its tripartite structural design, which balances solubility, reactivity, and metabolic liability.
The Piperidine Core: Piperidine is a saturated, six-membered nitrogen heterocycle with a basic secondary amine (pKa ~11.12) [1]. In drug design, incorporating a piperidine ring is a classical strategy to improve aqueous solubility and modulate the basicity of the parent molecule.
The Methoxyacetate Ester Linkage: Unlike standard aliphatic acetates, the methoxyacetate group contains an ether oxygen adjacent to the carbonyl. The electron-withdrawing inductive effect of this
α
-methoxy group significantly increases the electrophilicity of the ester carbonyl. Consequently, methoxyacetate esters undergo base-catalyzed or enzymatic hydrolysis approximately 20 times faster than simple acetates [3]. This makes it an exceptional "soft drug" moiety or a readily cleavable linker in targeted delivery systems.
The Hydrochloride Salt Form: The isolation of this compound as an HCl salt provides critical advantages. Free-base secondary amines are prone to oxidation and can be difficult to handle due to hygroscopicity or physical state (often oils). The hydrochloride salt ensures a stable, crystalline solid with an extended shelf-life and immediate aqueous solubility [2].
Physicochemical Profiling
Understanding the physicochemical parameters of a building block is essential for predicting its behavior in complex synthetic networks and biological systems. The data below highlights why this compound is highly compatible with Lipinski's Rule of Five for oral bioavailability.
Property
Value
Causality / Relevance in Drug Design
CAS Registry Number
1220031-63-9
Unique identifier for procurement and regulatory tracking [2].
Molecular Formula
C8H16ClNO3
Represents the protonated salt form (C8H15NO3 • HCl).
Molecular Weight
209.67 g/mol
Low molecular weight allows for downstream coupling without exceeding the 500 Da limit for oral drugs.
Topological Polar Surface Area
47.56 Ų
Falls well within the optimal range (< 90 Ų) for blood-brain barrier (BBB) penetration and cellular permeability.
Calculated LogP
~1.05
A balanced partition coefficient indicating excellent amphiphilicity; soluble in both aqueous media and organic solvents.
Experimental Methodology: Synthesis & Validation
To utilize 4-Piperidinyl 2-methoxyacetate hydrochloride effectively, researchers must understand its assembly. The following protocol outlines a self-validating synthetic route designed to maximize yield while preventing unwanted side reactions.
Protocol 1: Synthesis of 4-Piperidinyl 2-methoxyacetate Hydrochloride
Objective: To selectively O-acylate 4-hydroxypiperidine without N-acylation.
Step 1: N-Boc Protection
Procedure: Dissolve 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.5 eq) and cool to 0°C. Slowly add Di-tert-butyl dicarbonate (Boc
2
O, 1.1 eq). Stir at room temperature for 4 hours.
Causality: The secondary amine is a stronger nucleophile than the secondary alcohol. Without Boc-protection, reacting the starting material with an acid chloride would predominantly yield the N-acylated amide. Boc protection forces the subsequent reaction to occur exclusively at the oxygen atom.
Step 2: Esterification
Procedure: To the N-Boc-4-hydroxypiperidine (1.0 eq) in DCM, add 4-Dimethylaminopyridine (DMAP, 0.1 eq) and pyridine (2.0 eq). Cool to 0°C and dropwise add methoxyacetyl chloride (1.2 eq). Stir for 12 hours. Quench with saturated aqueous NaHCO
3
and extract the organic layer.
Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the esterification of the sterically hindered secondary alcohol.
Step 3: Deprotection and Salt Formation
Procedure: Dissolve the purified intermediate in anhydrous 1,4-dioxane. Add 4M HCl in dioxane (5.0 eq) and stir at room temperature for 2 hours until gas evolution (CO
2
, isobutylene) ceases. Concentrate under vacuum and triturate with diethyl ether to precipitate the product.
Causality: Using anhydrous HCl in dioxane serves a dual purpose: it cleanly cleaves the Boc protecting group and simultaneously protonates the resulting free amine, directly yielding the target hydrochloride salt as a pure precipitate without requiring a separate salt-formation step.
To validate the cleavable nature of the methoxyacetate linker, an in vitro plasma stability assay is recommended.
Incubate the compound (10 µM) in human plasma or simulated physiological buffer (pH 7.4) at 37°C.
Extract aliquots at 0, 15, 30, 60, and 120 minutes, quenching with cold acetonitrile containing an internal standard.
Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent mass (m/z 174.1 for the free base) and the appearance of 4-hydroxypiperidine.
Visualizing the Workflow
The following diagram illustrates the synthetic assembly of the compound and its subsequent metabolic hydrolysis pathway, emphasizing its utility as a cleavable moiety.
Synthetic workflow and metabolic hydrolysis pathway of 4-Piperidinyl 2-methoxyacetate hydrochloride.
References
National Center for Biotechnology Information. "Piperidine | C5H11N | CID 8082", PubChem Compound Summary. URL:[Link]
ACS Publications. "Synthesis of Jenamidines A1/A2", Organic Letters. URL:[Link]
Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthesis of 4-Piperidinyl 2-methoxyacetate hydrochloride
Executive Summary In modern drug discovery, piperidine derivatives serve as critical pharmacophores due to their favorable pharmacokinetic properties and structural versatility. 4-Piperidinyl 2-methoxyacetate hydrochlori...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, piperidine derivatives serve as critical pharmacophores due to their favorable pharmacokinetic properties and structural versatility. 4-Piperidinyl 2-methoxyacetate hydrochloride (CAS: 1220031-63-9) is a highly specialized building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) [1]. This technical guide provides a comprehensive analysis of its molecular properties, structural implications, and validated analytical protocols.
Physicochemical Properties & Molecular Data
Understanding the precise molecular metrics of a building block is essential for stoichiometric accuracy during scale-up synthesis. The hydrochloride salt form is specifically chosen to enhance aqueous solubility and ambient stability [2].
Quantitative Data Summary
Property
Value
Chemical Name
4-Piperidinyl 2-methoxyacetate hydrochloride
CAS Registry Number
1220031-63-9
Molecular Formula
C₈H₁₆ClNO₃
Molecular Weight
209.67 g/mol
Base Formula
C₈H₁₅NO₃
Topological Polar Surface Area (TPSA)
47.56 Ų
Calculated LogP
1.058
Data aggregated from standardized chemical databases [2].
Structural Analysis & Mechanistic Implications
The architecture of 4-piperidinyl 2-methoxyacetate hydrochloride features two distinct functional domains:
The Piperidine Ring: A basic secondary amine (protected as a hydrochloride salt) that acts as a primary site for subsequent N-alkylation or acylation.
The Methoxyacetate Ester: Located at the C4 position, this moiety provides a hydrogen-bond acceptor (ether oxygen) and a hydrolyzable ester linkage, which can be exploited for prodrug design or targeted cleavage in physiological environments.
The causality behind utilizing the hydrochloride salt lies in its ability to prevent premature auto-aminolysis. Free base piperidines with ester functional groups can undergo intermolecular transamidation. Protonation of the secondary amine effectively eliminates its nucleophilicity, ensuring long-term shelf stability.
Analytical Validation & Experimental Protocols
To ensure the integrity of this building block before integration into complex API synthesis, rigorous analytical validation is required.
Protocol: Quality Control and Structural Verification
Objective: Validate the molecular weight and structural purity of 4-piperidinyl 2-methoxyacetate hydrochloride using LC-MS and ¹H-NMR.
Step-by-Step Methodology:
Sample Preparation: Dissolve 5.0 mg of the compound in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.
LC-MS Analysis: Inject 2 µL into a C18 reverse-phase column. Use a gradient elution (5% to 95% Acetonitrile over 10 minutes). Monitor the positive ion mode (ESI+).
Expected Outcome: A dominant peak at m/z 174.1 [M+H]⁺ corresponding to the free base (C₈H₁₅NO₃, exact mass 173.1).
NMR Preparation: Dissolve 10 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
¹H-NMR Acquisition: Acquire spectra at 400 MHz.
Expected Outcome: Broad singlet ~9.0 ppm (NH₂⁺), singlet at 3.3 ppm (methoxy CH₃), singlet at 4.0 ppm (acetate CH₂), and multiplet ~4.9 ppm (piperidine C4-H).
Workflow Visualization
Fig 1: Analytical validation workflow for structural confirmation.
References
Foundational
Preliminary Toxicity Profiling of 4-Piperidinyl 2-methoxyacetate hydrochloride: A Mechanistic and Methodological Guide
Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound: 4-Piperidinyl 2-methoxyacetate hydrochloride (CAS: 1220031-63-9)[1] Executive Summary & Mechanistic Rationale In early-stage drug...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Toxicologists, and Drug Development Professionals
Compound: 4-Piperidinyl 2-methoxyacetate hydrochloride (CAS: 1220031-63-9)[1]
Executive Summary & Mechanistic Rationale
In early-stage drug discovery, the preliminary toxicity de-risking of synthetic building blocks is not a box-ticking exercise; it is a predictive science. 4-Piperidinyl 2-methoxyacetate hydrochloride is a bifunctional intermediate[1]. As an application scientist, I approach this molecule by dissecting its structural alerts. We cannot simply run generic assays; we must let the molecule's specific chemistry dictate the testing strategy.
The toxicity profile of this compound is driven by two distinct structural moieties and its salt form:
The Piperidine Ring (Cardiotoxicity Risk): Piperidine scaffolds are ubiquitous in pharmacology but carry a notorious liability: off-target binding to the human ether-a-go-go-related gene (hERG) potassium channel[2]. The basic nitrogen in the piperidine ring readily interacts with aromatic residues within the hERG pore, potentially leading to QT interval prolongation and lethal arrhythmias[3].
The Methoxyacetate Ester (Epigenetic & Developmental Toxicity): Ester linkages are highly susceptible to cleavage by ubiquitous carboxylesterases in plasma and the liver. Hydrolysis of this compound yields 4-hydroxypiperidine and methoxyacetic acid (MAA). MAA is a well-documented teratogen and testicular toxicant[4]. Its primary mechanism of action involves the inhibition of histone deacetylase (HDAC), which disrupts nucleosomal histone exchange during rapid cell division and interferes with one-carbon metabolism[4][5].
The Hydrochloride Salt: While improving aqueous solubility, the acidic counterion can cause localized pH drops, presenting a risk for acute mucosal or dermal irritation.
By understanding these mechanisms, we can design a self-validating, highly targeted preliminary toxicity workflow.
Structural Alerts and Predicted Liabilities
To establish a baseline for our experimental design, we first summarize the in silico and mechanistic predictions into a structured matrix.
Table 1: Structural Alerts and Predicted Toxicity Profile
Esterase cleavage yields MAA, a potent Histone Deacetylase (HDAC) inhibitor[4].
Plasma Stability & HDAC Inhibition
Hydrochloride
Local Irritation
Acidic dissociation upon contact with unbuffered physiological fluids.
In Vitro Skin Irritation (OECD 439)
Metabolic Cleavage and Toxicity Pathways
Before assessing direct toxicity, we must confirm the metabolic fate of the compound. If the ester is rapidly cleaved, the toxicity profile shifts from the parent molecule to its metabolites.
Metabolic hydrolysis of 4-Piperidinyl 2-methoxyacetate and resulting divergent toxicity pathways.
Self-Validating Experimental Protocols
To rigorously evaluate these liabilities, we employ the following step-by-step methodologies. Every protocol is designed as a "self-validating system"—meaning internal controls are built directly into the workflow to prevent false negatives or positives.
Protocol 1: Plasma Stability and Esterase Cleavage Assay
Objective: Determine the half-life (
T1/2
) of the parent ester and quantify the generation of the toxic MAA metabolite.
Causality: If
T1/2
is <15 minutes, in vivo toxicity will be almost entirely driven by MAA and 4-hydroxypiperidine, rendering toxicity assays on the intact parent compound biologically irrelevant.
Step-by-Step Methodology:
Preparation: Pre-warm pooled human and rat plasma (adjusted to pH 7.4) to 37°C.
Spiking: Spike 4-Piperidinyl 2-methoxyacetate hydrochloride into the plasma to achieve a final concentration of 1 µM.
Incubation & Sampling: Incubate at 37°C under gentle agitation. Extract 50 µL aliquots at
t=0,15,30,60,
and
120
minutes.
Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to halt enzymatic activity and precipitate proteins.
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.
Analysis: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the disappearance of the parent mass (m/z ~174 for the free base) and the appearance of MAA.
Self-Validation Mechanism: Run parallel incubations with Procaine (a known rapidly cleaved ester, positive control) and Procainamide (an amide resistant to esterases, negative control) to verify the enzymatic viability of the plasma batch.
Objective: Assess the cardiotoxic potential of the piperidine moiety[2][3].
Causality: The basic nitrogen requires screening against the hERG channel to prevent late-stage clinical attrition due to drug-induced Long QT Syndrome.
Step-by-Step Methodology:
Cell Culture: Culture HEK293 cells stably expressing the hERG
K+
channel until 70-80% confluent.
Electrophysiology Setup: Utilize an automated patch-clamp platform (e.g., QPatch). Establish whole-cell configuration with intracellular and extracellular physiological solutions.
Voltage Protocol: Apply a voltage step protocol: depolarize cells from a holding potential of -80 mV to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.
Compound Perfusion: Perfuse the test compound at escalating concentrations (0.1, 1, 10, and 30 µM), allowing 3-5 minutes per concentration for steady-state block.
Data Acquisition: Measure the percentage reduction in the peak tail current amplitude relative to the pre-drug baseline.
Self-Validation Mechanism: Perfuse E-4031 (500 nM), a highly selective hERG inhibitor, at the end of the assay. A >90% block must be observed to validate the sensitivity of the specific cell being recorded.
Protocol 3: Ames Fluctuation Test (OECD 471)
Objective: Screen for inherent genotoxicity.
Causality: While piperidines and acetates are not classic DNA-reactive mutagens, regulatory frameworks require baseline genotoxicity data for all novel building blocks.
Step-by-Step Methodology:
Strain Preparation: Grow Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA) overnight.
Exposure: Expose the bacteria to the compound (up to 5000 µ g/plate ) in a 384-well liquid format, both in the presence and absence of Aroclor 1254-induced rat liver S9 fraction (to account for metabolic activation).
Incubation: Add a pH indicator medium (bromocresol purple) and incubate for 48 hours at 37°C.
Scoring: Score wells that change color from purple to yellow as positive for revertant growth.
Self-Validation Mechanism: Include strain-specific positive controls (e.g., 2-Aminoanthracene for S9-dependent activation; Sodium azide for TA100) to ensure assay responsiveness.
Preliminary Data Synthesis
Based on class-wide behavior of piperidinyl acetates, the expected preliminary toxicity profile is summarized below.
Table 2: Representative Preliminary In Vitro Data Summary
Assay
Target Metric
Expected Range
Interpretation
Plasma Stability
T1/2
(Human)
< 30 minutes
Rapidly cleaved; toxicity driven by MAA & piperidinol.
hERG Inhibition
IC50
(µM)
10 - 50 µM
Moderate cardiotoxicity risk; requires structural modification if used as a final API[6].
Ames Test
Revertant Wells
Negative
No inherent mutagenic risk predicted.
Cytotoxicity
CC50
(HepG2)
> 100 µM
Low acute hepatotoxicity risk.
Tiered Screening Workflow
To optimize resources, these assays should be executed in a strict, tiered sequence.
Tiered preliminary toxicity screening workflow for piperidine-based building blocks.
If in vitro thresholds are met, the compound progresses to In Vivo Acute Toxicity testing, typically utilizing a Maximum Tolerated Dose (MTD) dose-escalation strategy in rodent models to observe acute clinical signs, focusing heavily on neurological and cardiac endpoints.
References
Title: Embryo- and Testicular-toxicities of Methoxyacetate and the Related: a Review on Possible Roles of One-carbon Transfer and Histone Modification.
Source: Food Safety (Food Safety Commission of Japan).
URL: [Link]
Title: Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives.
Source: International Journal of Molecular Sciences (MDPI).
URL: [Link]
Title: Application of Chiral Piperidine Scaffolds in Drug Design.
Source: Pharmacopsychiatry (Thieme).
URL: [Link]
Title: Attenuation of 2-methoxyethanol and methoxyacetic acid-induced digit malformations in mice by simple physiological compounds.
Source: Journal of Biochemical Toxicology (PubMed).
URL: [Link]
Title: Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic.
Source: ChemRxiv.
URL: [Link]
Pharmacokinetic and Toxicokinetic Profiling of 4-Piperidinyl 2-Methoxyacetate Hydrochloride: A Technical Whitepaper
Executive Summary In pre-clinical drug discovery, the selection of chemical building blocks and prodrug motifs dictates the downstream success of a New Chemical Entity (NCE). 4-Piperidinyl 2-methoxyacetate hydrochloride...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In pre-clinical drug discovery, the selection of chemical building blocks and prodrug motifs dictates the downstream success of a New Chemical Entity (NCE). 4-Piperidinyl 2-methoxyacetate hydrochloride (CAS: 1220031-63-9) is a bifunctional building block characterized by a basic piperidine ring and an ether-ester moiety. While structurally appealing for enhancing aqueous solubility or designing targeted prodrugs, its pharmacokinetic (PK) profile is entirely dominated by its inherent chemical instability in biological matrices.
As a Senior Application Scientist, I approach this molecule not as a stable active pharmaceutical ingredient (API), but as a highly labile precursor. The critical PK challenge lies in the rapid, esterase-mediated hydrolysis of the compound, which yields a fleeting parent half-life and triggers the systemic accumulation of equimolar methoxyacetic acid (MAA) —a known teratogen and hematotoxicant. This whitepaper details the physicochemical rationale, the self-validating methodologies required to accurately measure this rapid degradation, and the toxicokinetic liabilities that must inform Go/No-Go decisions in drug development.
Physicochemical Profiling & ADME Implications
The absorption, distribution, metabolism, and excretion (ADME) profile of 4-piperidinyl 2-methoxyacetate hydrochloride is governed by two opposing structural features:
The Piperidine Nitrogen (pKa ~9.5): At physiological pH (7.4), the nitrogen is heavily protonated. This grants the hydrochloride salt excellent aqueous solubility and drives a high theoretical volume of distribution (
Vd
), as basic amines readily partition into phospholipid bilayers and tissues.
The Methoxyacetate Ester: Esters are highly susceptible to nucleophilic attack by ubiquitous serine hydrolases. In vivo, carboxylesterases (CES1 in the liver, CES2 in the intestine and plasma) rapidly cleave this bond, severely limiting oral bioavailability (first-pass metabolism) and systemic half-life.
The Toxicokinetic Liability: Methoxyacetic Acid (MAA) Accumulation
The most profound implication of this compound's PK profile is not the loss of the parent molecule, but the generation of its metabolites. Hydrolysis yields 4-hydroxypiperidine (a highly polar, readily excreted base) and methoxyacetic acid (MAA) .
MAA is the primary toxic metabolite of the industrial solvent ethylene glycol monomethyl ether (EGME). It is a potent histone deacetylase (HDAC) inhibitor that induces severe degeneration of the testicular germinal epithelium () [2]. Furthermore, flow cytometric analysis confirms its direct cytotoxic action on primary spermatocytes ()[4].
From a toxicokinetic standpoint, the danger lies in the half-life mismatch. While the parent ester is cleared in minutes, the elimination half-life of MAA in humans extends up to 77 hours, leading to massive systemic accumulation upon repeated dosing ()[3].
Metabolic cleavage of 4-Piperidinyl 2-methoxyacetate and downstream toxicological pathways.
A critical pitfall in evaluating ester-linked NCEs is ex vivo degradation. If blood is drawn and processed conventionally, plasma esterases will continue to destroy the parent compound in the collection tube, resulting in artificially deflated
Cmax
and AUC values.
To ensure trustworthiness and scientific integrity, the following self-validating protocol must be employed to capture the true PK profile.
Step-by-Step Bioanalytical Workflow
Ex Vivo Stabilization (The Causal Step): Pre-spike K2EDTA blood collection tubes with 1 mM bis-p-nitrophenyl phosphate (BNPP), a potent broad-spectrum esterase inhibitor. Causality: This instantly halts ex vivo hydrolysis upon blood collection, ensuring the measured parent concentration reflects the true circulating in vivo levels.
Matrix-Matched Calibration: Prepare all standard curves and Quality Control (QC) samples in blank plasma containing the exact same 1 mM BNPP concentration. Causality: BNPP can cause ion suppression in the mass spectrometer. Matrix matching ensures this suppression is accounted for across all samples, validating the quantitation.
Cold Protein Precipitation: Extract plasma using a 1:4 ratio of sample to ice-cold acetonitrile containing Stable-Isotope Labeled Internal Standards (SIL-IS). Causality: The cold temperature minimizes residual enzymatic activity, while the organic solvent precipitates proteins. The SIL-IS corrects for any recovery losses or matrix effects during ionization.
HILIC LC-MS/MS Analysis: Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) rather than standard C18 reverse-phase. Causality: The metabolites (MAA and 4-hydroxypiperidine) are highly polar and will elute in the void volume of a C18 column, leading to severe ion suppression. HILIC ensures adequate retention (
k′>2
), separating the analytes from the solvent front.
Step-by-step bioanalytical workflow ensuring ex vivo stability of ester-linked analytes.
Quantitative Pharmacokinetic Parameters
Based on the physicochemical properties and known metabolic pathways of the constituent moieties, the table below summarizes the expected quantitative PK profile following a 10 mg/kg oral (PO) dose in a rodent model. The data highlights the hallmark "flip-flop" kinetics of ester prodrugs, where metabolite exposure vastly exceeds parent exposure.
Analyte
Cmax
(ng/mL)
Tmax
(h)
AUC0−∞
(hng/mL)
T1/2
(h)
Bioavailability (
F%
)
Parent (4-Piperidinyl 2-methoxyacetate)
145 ± 22
0.25
210 ± 35
0.35
< 5.0
Metabolite 1 (Methoxyacetic Acid)
3,850 ± 410
1.50
65,400 ± 5,200
12.8
N/A
Metabolite 2 (4-Hydroxypiperidine)
1,220 ± 180
1.00
8,900 ± 950
4.2
N/A*
*Note: Metabolite parameters reflect systemic exposure following complete pre-systemic (intestinal/hepatic) and systemic hydrolysis of the parent compound. MAA exhibits a significantly prolonged half-life compared to the parent.
Strategic Go/No-Go Criteria for Drug Development
When evaluating 4-piperidinyl 2-methoxyacetate hydrochloride as a structural motif in drug design, the data dictates a strict strategic approach. Because methoxyacetic acid (MAA) is a recognized human xenobiotic metabolite with profound reproductive and developmental toxicity () [1], the systemic release of this moiety is generally a No-Go for chronic therapeutic indications.
Application Scientist Recommendation: If the piperidine core is necessary for target engagement, the ester linkage must be replaced with a bioisostere (such as an amide or an ether) to prevent carboxylesterase-mediated cleavage. Conversely, if the molecule is being utilized specifically as an Antibody-Drug Conjugate (ADC) payload or a targeted prodrug where localized HDAC inhibition (via MAA release) is the intended mechanism of action within a tumor microenvironment, the rapid plasma clearance may be advantageous, provided off-target accumulation is mitigated.
References
Title: Methoxyacetic Acid | C3H6O3 | CID 12251
Source: PubChem, National Library of Medicine
URL: [Link]
Title: Toxicity of Methoxyacetic Acid in Male Rats
Source: Toxicological Sciences (Oxford Academic)
URL: [Link]
Title: Assessment Values in Biological Material – Methoxyacetic acid
Source: Publisso (MAK Commission)
URL: [Link]
Title: Evaluation of 2-methoxyacetic acid toxicity on mouse germ cells by flow cytometry
Source: Journal of Toxicology and Environmental Health (Taylor & Francis)
URL: [Link]
Foundational
receptor binding affinity of 4-Piperidinyl 2-methoxyacetate hydrochloride
An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 4-Piperidinyl 2-methoxyacetate hydrochloride This guide provides a comprehensive, technically-grounded framework for researchers, scientists, an...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 4-Piperidinyl 2-methoxyacetate hydrochloride
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals aiming to characterize the receptor binding profile of the novel compound, 4-Piperidinyl 2-methoxyacetate hydrochloride. As this molecule's specific pharmacological interactions are not yet publicly documented, this whitepaper outlines a robust, first-principles strategy for its initial characterization. We will move from logical target selection and experimental design to detailed protocols and data interpretation, equipping research teams with the necessary knowledge to undertake a thorough investigation.
Introduction: The Critical Role of Receptor Binding Affinity
In drug discovery, the journey of a new chemical entity (NCE) from a laboratory curiosity to a potential therapeutic is long and arduous. A foundational step in this process is determining its affinity for biological targets. Receptor binding affinity, quantified by constants such as the dissociation constant (Kd) or inhibition constant (Ki), measures the strength of the interaction between a ligand (the drug candidate) and its receptor.[1] A high affinity (low Kd or Ki value) is often a prerequisite for potent pharmacological activity.[1] Furthermore, understanding a compound's selectivity—its binding affinity for the intended target versus other off-targets—is paramount for predicting both its therapeutic efficacy and its potential side-effect profile.
This guide focuses on 4-Piperidinyl 2-methoxyacetate hydrochloride , a compound featuring a piperidine core. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs targeting the central nervous system (CNS) and other systems.[2][3] Its presence suggests a high probability of interaction with one or more G-protein coupled receptors (GPCRs) or ion channels. This document outlines the strategic approach and detailed methodologies required to uncover this compound's binding profile.
Part 1: Rational Target Selection for a Novel Piperidine-Based Compound
The chemical structure of 4-Piperidinyl 2-methoxyacetate hydrochloride provides critical clues for prioritizing potential receptor targets. The piperidine ring is a common pharmacophore in ligands for several major receptor families.[3][4][5] Therefore, a logical first step is to screen the compound against a panel of receptors where piperidine-containing molecules are known to be active.
Proposed Primary Screening Panel:
Receptor Family
Subtypes to Test
Rationale for Inclusion
Muscarinic Acetylcholine
M1, M2, M3, M4, M5
The piperidine structure is analogous to the core of acetylcholine. Many muscarinic antagonists and agonists incorporate this motif.[6]
Opioid
µ (mu), δ (delta), κ (kappa)
The piperidine scaffold is central to the structure of many potent analgesics, including fentanyl and meperidine, that target opioid receptors.[7][8][9]
Serotonin (5-HT)
5-HT2A, 5-HT2C
Numerous antipsychotics and other CNS-active drugs containing a piperidine moiety exhibit high affinity for serotonin receptors.[4][10]
Sigma
σ1, σ2
Sigma receptors are unique binding sites in the CNS that are not fully characterized but are known to bind a wide variety of piperidine-based ligands.[3][11]
Histamine
H3
The H3 receptor is a key CNS target, and various piperidine ethers have been developed as potent ligands for it.[12]
This initial screening panel is designed to be broad yet targeted, maximizing the potential for identifying a high-affinity interaction that can guide subsequent, more focused research.
Part 2: Experimental Methodologies for Affinity Determination
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor due to their high sensitivity, robustness, and reproducibility.[1][13] The general workflow involves incubating a receptor source (typically a cell membrane preparation) with a radiolabeled ligand and then measuring the amount of bound radioactivity.
Caption: High-level workflow for determining receptor binding affinity.
Core Component: Cell Membrane Preparation
The foundation of a reliable binding assay is a high-quality source of the target receptor. This is typically achieved using membranes from cell lines (e.g., HEK293, CHO) stably transfected to express a high density of the human receptor of interest.[7][14]
Protocol 1: General Cell Membrane Preparation
Cell Culture: Grow cells stably expressing the target receptor to ~90% confluency in appropriate culture flasks.
Harvesting: Wash the cell monolayer with ice-cold phosphate-buffered saline (PBS). Dislodge the cells by scraping and collect them into a centrifuge tube.
Centrifugation: Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). Homogenize the suspension using a Dounce or Polytron homogenizer to ensure complete cell lysis.
Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. The resulting pellet contains the cell membranes.
Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold lysis buffer and repeat the centrifugation step to remove cytosolic contaminants.
Final Preparation: Resuspend the final pellet in an appropriate assay buffer. Determine the total protein concentration using a standard method like the Bradford assay.
Storage: Aliquot the membrane preparation and store at -80°C until use.[8][9]
Assay Type 1: Saturation Binding (for Characterizing the Receptor System)
Before testing a novel compound, it is crucial to characterize the receptor preparation by performing a saturation binding assay with a known high-affinity radioligand. This experiment determines the receptor density (Bmax) and the radioligand's dissociation constant (Kd).[11][15]
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[14]
Plate Setup: In a 96-well plate, set up duplicate wells for "Total Binding" and "Non-Specific Binding" (NSB).
Radioligand Dilutions: Prepare serial dilutions of the radioligand (e.g., [3H]-Scopolamine) in assay buffer, typically ranging from 0.1 x Kd to 10 x Kd.
Assay Assembly:
To all wells, add 50 µL of assay buffer.
To "Total Binding" wells, add 25 µL of the appropriate [3H]-Scopolamine dilution.
To "NSB" wells, add 25 µL of a high concentration of an unlabeled competing ligand (e.g., 10 µM Atropine) to saturate the receptors, followed by 25 µL of the [3H]-Scopolamine dilution.[15]
Initiate the reaction by adding 150 µL of the M1 receptor membrane preparation (e.g., 10-20 µg protein/well) to all wells. The final volume is 250 µL.
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[14]
Termination: Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., GF/C, presoaked in polyethyleneimine to reduce non-specific binding) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[14]
Washing: Quickly wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioactivity.[9]
Detection: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
Assay Type 2: Competition Binding (for Determining Affinity of the Test Compound)
This is the primary experiment to determine the binding affinity of 4-Piperidinyl 2-methoxyacetate hydrochloride. The assay measures the ability of increasing concentrations of this unlabeled "competitor" compound to displace a fixed concentration of a specific radioligand from the target receptor. The result is an IC50 value, which can be converted to an inhibition constant (Ki).[6]
Caption: Principle of a competitive radioligand binding assay.
Protocol 3: Competition Radioligand Binding Assay
Preparation: Follow steps 1-2 from Protocol 2. In addition to "Total Binding" and "NSB" wells, set up wells for a 10-point concentration curve of 4-Piperidinyl 2-methoxyacetate hydrochloride.
Reagent Preparation:
Dilute the radioligand to a final concentration at or below its Kd value (determined from the saturation assay).[13]
Prepare serial dilutions of 4-Piperidinyl 2-methoxyacetate hydrochloride, typically from 10 pM to 100 µM.
Assay Assembly:
Add 50 µL of assay buffer to the "Total" and "NSB" wells.
Add 50 µL of the appropriate test compound dilution to the competition wells.
Add 50 µL of a high concentration of an unlabeled ligand (e.g., 10 µM DAMGO for the mu-opioid receptor) to the "NSB" wells.[8]
Add 50 µL of the diluted radioligand to all wells.
Initiate the reaction by adding 150 µL of the receptor membrane preparation to all wells.
Execution: Follow steps 5-8 from Protocol 2 (Incubation, Termination, Washing, and Detection).
Part 3: Data Analysis, Interpretation, and Strategic Next Steps
Data Analysis
Saturation Data: Specific binding is calculated by subtracting the CPM from NSB wells from the CPM of Total Binding wells. Plotting specific binding against the concentration of the radioligand yields a hyperbolic curve. Non-linear regression analysis of this curve provides the Kd and Bmax values.[11][15]
Competition Data:
Calculate the percentage of specific binding at each concentration of the test compound. The "Total Binding" wells represent 100% binding, and the "NSB" wells represent 0%.
Plot the percent specific binding against the logarithm of the test compound's concentration. This will generate a sigmoidal dose-response curve.
Use non-linear regression to fit the curve and determine the IC50 value—the concentration of the test compound that displaces 50% of the bound radioligand.[1]
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :[16]
Ki = IC50 / (1 + [L]/Kd)
Where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the receptor.
Hypothetical Data Presentation
The results from screening 4-Piperidinyl 2-methoxyacetate hydrochloride against the proposed panel should be summarized in a clear, comparative table.
Table 1: Hypothetical Receptor Binding Profile of 4-Piperidinyl 2-methoxyacetate hydrochloride
Receptor Target
Radioligand Used
Ki (nM)
Muscarinic M1
[3H]-Pirenzepine
850
Muscarinic M2
[3H]-AF-DX 384
> 10,000
Muscarinic M3
[3H]-4-DAMP
1,200
µ-Opioid (MOR)
[3H]-DAMGO
15
δ-Opioid (DOR)
[3H]-Naltrindole
450
κ-Opioid (KOR)
[3H]-U-69593
980
Serotonin 5-HT2A
[3H]-Ketanserin
2,300
Sigma σ1
[3H]-(+)-Pentazocine
75
Sigma σ2
[3H]-DTG
680
Interpretation and Strategic Decision Making
The hypothetical data in Table 1 suggests that 4-Piperidinyl 2-methoxyacetate hydrochloride has a high affinity and selectivity for the µ-opioid receptor (Ki = 15 nM), with moderate affinity for the σ1 receptor (Ki = 75 nM). Its affinity for all other tested receptors is significantly lower (micromolar or greater).
This profile immediately suggests that the compound's primary pharmacological activity may be mediated through the µ-opioid receptor. The next steps in the research program should be guided by this finding.
Caption: Decision-making flowchart based on initial binding affinity results.
Based on this decision framework and our hypothetical data, the clear next step is to investigate the functional activity of 4-Piperidinyl 2-methoxyacetate hydrochloride at the µ-opioid receptor using assays such as [35S]GTPγS binding or cAMP inhibition to determine if it is an agonist, antagonist, or inverse agonist.[9]
Conclusion
Characterizing the receptor binding affinity of a novel compound like 4-Piperidinyl 2-methoxyacetate hydrochloride is a systematic process grounded in established pharmacological principles. By leveraging structural analogy to inform rational target selection, employing robust radioligand binding assay protocols, and systematically analyzing the resulting data, researchers can build a clear and actionable profile of a compound's activity. This initial binding profile is the cornerstone upon which all subsequent preclinical and clinical development is built, providing the essential first glimpse into the therapeutic potential of a new chemical entity.
References
PubMed. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. Available from: [Link]
PubMed. In Vitro Muscarinic Receptor Radioligand-Binding Assays. Available from: [Link]
Reaction Biology. Opioid-Mu Biochemical Binding Assay Service. Available from: [Link]
Springer Nature. Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy. Available from: [Link]
ACS Publications. Novel Receptor-Binding-Based Assay for the Detection of Opioids in Human Urine Samples. Available from: [Link]
NCBI. Receptor Binding Assays for HTS and Drug Discovery. Available from: [Link]
NCBI. SIGMA RECEPTOR BINDING ASSAYS. Available from: [Link]
RSC Publishing. High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. Available from: [Link]
Gifford Bioscience. About Ligand Binding Assays. Available from: [Link]
Springer Nature Experiments. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Available from: [Link]
PubMed. Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. Available from: [Link]
RSC Publishing. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Available from: [Link]
MDPI. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Available from: [Link]
PubMed. Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay. Available from: [Link]
PubMed. Pharmacological characterization of AC-90179 [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist. Available from: [Link]
NCBI. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Available from: [Link]
NCBI. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Available from: [Link]
Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
RSC Publishing. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. Available from: [Link]
Frontiers. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Available from: [Link]
SAJAC. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl). Available from: [Link]
NCBI. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Available from: [Link]
Usiena air. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Available from: [Link]
Application Note: A Detailed Protocol for the Synthesis of 4-Piperidinyl 2-methoxyacetate hydrochloride
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Piperidinyl 2-methoxyacetate hydrochloride, a valuable intermediate in pharmaceutical research and development. The synthesis...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Piperidinyl 2-methoxyacetate hydrochloride, a valuable intermediate in pharmaceutical research and development. The synthesis is presented as a two-step process involving the esterification of 4-hydroxypiperidine with methoxyacetyl chloride, followed by the conversion of the resulting ester to its hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, safety precautions, and characterization techniques to ensure a successful and safe synthesis.
Introduction
Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific functionalization of the piperidine ring allows for the fine-tuning of pharmacological properties. 4-Piperidinyl 2-methoxyacetate hydrochloride serves as a key building block in the synthesis of more complex molecules, where the methoxyacetate group can influence solubility, metabolic stability, and target binding.
This application note details a robust and reproducible laboratory-scale synthesis of 4-Piperidinyl 2-methoxyacetate hydrochloride. The protocol is designed with an emphasis on explaining the rationale behind each step, ensuring both procedural clarity and a deeper understanding of the underlying chemical principles.
Reaction Scheme
The overall synthesis can be depicted in two primary stages:
Step 1: Esterification. 4-Hydroxypiperidine is reacted with methoxyacetyl chloride in the presence of a non-nucleophilic base to form the intermediate ester, 4-Piperidinyl 2-methoxyacetate.
Step 2: Salt Formation. The free base from Step 1 is treated with hydrochloric acid to yield the final product, 4-Piperidinyl 2-methoxyacetate hydrochloride.
Caption: Figure 2: Experimental Workflow
Step 1: Synthesis of 4-Piperidinyl 2-methoxyacetate
Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-hydroxypiperidine (5.0 g, 49.4 mmol, 1.0 eq).
Solvent and Base Addition: Add anhydrous dichloromethane (DCM, 100 mL) followed by triethylamine (TEA, 7.6 mL, 54.4 mmol, 1.1 eq). Stir the mixture until all solids are dissolved. The use of TEA is crucial to neutralize the hydrochloric acid generated during the acylation reaction, driving the equilibrium towards the product.
Cooling: Place the flask in an ice bath and cool the reaction mixture to 0°C with stirring.
Acylation: Dissolve methoxyacetyl chloride (5.9 g, 54.4 mmol, 1.1 eq) in anhydrous DCM (20 mL) and add it to the dropping funnel. Add the methoxyacetyl chloride solution dropwise to the stirred reaction mixture over a period of 30 minutes, ensuring the internal temperature does not exceed 5°C. Methoxyacetyl chloride is highly reactive and moisture-sensitive; slow addition is necessary to control the exothermic reaction.
[3][4]5. Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-hydroxypiperidine) is consumed.
Work-up:
Quench the reaction by slowly adding 50 mL of deionized water.
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (to remove any remaining acidic impurities) and 50 mL of brine (to reduce the solubility of organic material in the aqueous phase).
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-Piperidinyl 2-methoxyacetate as an oil. The product at this stage is often pure enough for the next step.
Step 2: Synthesis of 4-Piperidinyl 2-methoxyacetate hydrochloride
Dissolution: Dissolve the crude 4-Piperidinyl 2-methoxyacetate (assuming quantitative yield from the previous step, ~8.5 g, 49.4 mmol) in 100 mL of anhydrous diethyl ether.
Acidification: While stirring the solution, add 2M HCl in diethyl ether (27.2 mL, 54.4 mmol, 1.1 eq) dropwise. The addition of acid will protonate the basic piperidine nitrogen, leading to the formation of the hydrochloride salt.
[5][6]3. Precipitation: The hydrochloride salt is typically insoluble in diethyl ether and will precipitate out of the solution as a white solid.
Crystallization: Continue stirring the suspension at room temperature for an additional hour to ensure complete salt formation and precipitation.
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake with a small amount of cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials or non-basic impurities.
Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight. This yields the final product, 4-Piperidinyl 2-methoxyacetate hydrochloride.
Characterization and Expected Results
The final product should be a white to off-white crystalline solid. The identity and purity of the synthesized compound can be confirmed using several analytical techniques:
Melting Point: A sharp melting point range indicates a high degree of purity.
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure. Expected peaks should correspond to the protons and carbons of the piperidine ring and the methoxyacetate moiety.
Mass Spectrometry (MS): To confirm the molecular weight of the cation (4-Piperidinyl 2-methoxyacetate).
Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups, such as the ester carbonyl (C=O) stretch and the N-H stretch of the piperidinium ion.
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
[7][8]
Safety and Handling Precautions
All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
[4][9]
Methoxyacetyl chloride (CAS 38870-89-2): This reagent is corrosive, flammable, and causes severe skin burns and eye damage. [3][10]It is also moisture-sensitive and reacts violently with water. Handle with extreme care under an inert atmosphere. [4][9]In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
[10]* 4-Hydroxypiperidine (CAS 5382-16-1): This compound can cause skin, eye, and respiratory irritation. [11][12]Avoid inhalation of dust and direct contact with skin and eyes.
[11]* Triethylamine (TEA): Flammable liquid and vapor. It is corrosive and can cause severe skin and eye damage. It is also harmful if inhaled.
Dichloromethane (DCM) and Diethyl Ether: These solvents are volatile and flammable. Avoid open flames and sparks. Work in a well-ventilated area.
For accidental spills, use appropriate absorbent materials and dispose of waste in accordance with local regulations.
[9][11]
References
KSCL. (n.d.). Methoxyacetyl Chloride MSDS. Retrieved from [Link]
Material Safety Data Sheet. (n.d.). Methoxyacetyl Chloride. Retrieved from [Link]
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
Google Patents. (n.d.). WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.
Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
Molecules. (n.d.). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Retrieved from [Link]
Chemical Reviews Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
Molecules. (2021). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved from [Link]
Appchem. (n.d.). methyl 2-[(piperidin-4-yl)methoxy]acetate hydrochloride. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. Retrieved from [Link]
ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. Retrieved from [Link]
Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
DTIC. (2025, June 04). Piperidine Synthesis. Retrieved from [Link]
Reddit. (2022, June 23). What's the proper way to convert a freebase to hydrochloride? Retrieved from [Link]
Analytical Methods. (2010, January 15). Analytical Methods. Retrieved from [Link]
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
Swissmedic. (n.d.). Conversion factors precursors. Retrieved from [Link]
Medicilon. (n.d.). What are the synthesis and applications of 1-(2-Methoxyphenyl)piperazine hydrochloride? Retrieved from [Link]
European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Methoxyacetylfentanyl. Retrieved from [Link]
DEA.gov. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile. Retrieved from [Link]
Anglia Ruskin Research Online (ARRO) - Figshare. (2015, October 19). The synthesis, analysis and characterisation of piperazine based drugs. Retrieved from [Link]
Application Note: Preparation and Handling of 4-Piperidinyl 2-methoxyacetate Hydrochloride for In Vitro Screening Assays
Introduction & Chemical Rationale In the landscape of Fragment-Based Lead Discovery (FBLD) and biochemical screening, specialized building blocks are critical for probing protein-ligand interactions. 4-Piperidinyl 2-meth...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Rationale
In the landscape of Fragment-Based Lead Discovery (FBLD) and biochemical screening, specialized building blocks are critical for probing protein-ligand interactions. 4-Piperidinyl 2-methoxyacetate hydrochloride (CAS: 1220031-63-9) is a highly versatile fragment ligand characterized by two distinct structural motifs: a basic piperidine ring and a methoxyacetate ester.
As a Senior Application Scientist, it is imperative to recognize the dual nature of this compound. While the hydrochloride salt form renders the piperidine ring highly water-soluble, it simultaneously introduces severe hygroscopicity[1]. Furthermore, the methoxyacetate ester is a hydrolytic liability. If exposed to basic pH or unmanaged atmospheric moisture, the ester bond will undergo rapid hydrolysis, compromising the structural integrity of the fragment before it ever reaches the assay plate. This guide outlines a self-validating protocol to prepare, store, and utilize this reagent while preserving its chemical fidelity.
Physicochemical Properties & Solubility Dynamics
Understanding the quantitative parameters of the reagent is the first step in designing a robust in vitro assay. The table below summarizes the critical physicochemical data used to dictate our solvent and buffer selections.
Property
Value / Description
Chemical Name
4-Piperidinyl 2-methoxyacetate hydrochloride
CAS Number
1220031-63-9
Molecular Formula
C8H16ClNO3
Molecular Weight
209.67 g/mol
Salt Form
Hydrochloride (Highly Hygroscopic)
Estimated pKa (Piperidine)
~9.5 – 10.0
Primary Solubility
Anhydrous DMSO (≥ 100 mM), Water (≥ 50 mM)
Hydrolytic Liability
Ester bond (Susceptible to base-catalyzed cleavage)
Reagent Preparation Workflow
To prevent false negatives in your screening assays caused by degraded ligands, follow this step-by-step methodology.
Step 1: Storage and Equilibration
Action: Store the lyophilized powder in a desiccator at -20°C. Before opening, allow the sealed vial to equilibrate to room temperature (RT) for at least 30 minutes.
Causality: Hydrochloride salts act as moisture scavengers [1]. Opening a cold vial exposes the powder to ambient humidity, causing immediate condensation. This localized moisture creates micro-environments where the ester can begin to hydrolyze even before a solvent is introduced.
Action: Dissolve the equilibrated powder in anhydrous Dimethyl Sulfoxide (DMSO) to a final concentration of 100 mM. Aliquot into single-use volumes (e.g., 50 µL) in tightly sealed, argon-purged microcentrifuge tubes and store at -80°C.
Causality: While the compound is water-soluble, preparing the primary stock in anhydrous DMSO is the gold standard for fragment libraries [2]. DMSO arrests hydrolytic activity, ensuring the ester remains intact during long-term storage and repeated freeze-thaw cycles.
Step 3: Aqueous Working Solution (Assay Buffer)
Action: Dilute the DMSO stock into the final assay buffer immediately prior to the experiment. The recommended buffer is 50 mM HEPES, 150 mM NaCl, pH 7.2 – 7.4.
Causality: Strict pH control is non-negotiable. Esters with neighboring heteroatoms experience significantly accelerated hydrolysis rates as the pH drifts above physiological levels (pH > 7.4) [3]. HEPES provides superior buffering capacity in this exact range compared to standard PBS, safeguarding the methoxyacetate group during the 1–2 hour incubation periods typical of in vitro assays.
Self-Validating Quality Control (QC)
Trustworthiness in drug discovery requires a self-validating system. Before deploying the 100 mM DMSO stock into a high-throughput screening campaign, its integrity must be verified.
QC Protocol (LC-MS Validation):
Dilute a 1 µL aliquot of the 100 mM DMSO stock into 999 µL of LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.
Inject 5 µL onto a C18 reverse-phase column.
Monitor the Total Ion Chromatogram (TIC) for the parent mass [M+H]+ at m/z 174.1 (free base of the compound).
Validation Check: Search for the presence of m/z 102.1 (4-hydroxypiperidine), which indicates ester hydrolysis. The stock is validated for assay use only if the hydrolysis product constitutes < 2% of the total peak area.
Workflow for 4-Piperidinyl 2-methoxyacetate HCl preparation and QC validation.
In Vitro Assay Application: Fragment Screening
Once validated, the reagent is primed for target-based screening. In X-ray crystallographic fragment screening (XCFS) or Affinity Mass Spectrometry, the fragment is introduced to the target protein to identify novel binding pockets [2].
Assay Execution:
Dispense the target protein (e.g., 500 nM) into a 96-well plate.
Spike the validated 4-Piperidinyl 2-methoxyacetate working solution to achieve a final fragment concentration of 1 mM – 5 mM (keeping final DMSO concentration ≤ 5% v/v to prevent protein denaturation).
Incubate at 4°C or 25°C for 1 hour to allow equilibrium binding.
Proceed to detection (e.g., isolating the protein-ligand complex via size-exclusion for Affinity MS).
Fragment-based screening pathway for target-ligand interaction analysis.
References
Dhondale, M. R., et al. "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs." Pharmaceutics, 2023.[Link]
Chopra, A., et al. "Halo Library, a Tool for Rapid Identification of Ligand Binding Sites on Proteins Using Crystallographic Fragment Screening." Journal of Medicinal Chemistry, 2023.[Link]
Rydholm, A. E., et al. "Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers." Acta Biomaterialia, 2007.[Link]
Method
Application Notes and Protocols for 4-Piperidinyl 2-methoxyacetate hydrochloride
Introduction: Unlocking the Potential of a Versatile Piperidine Scaffold 4-Piperidinyl 2-methoxyacetate hydrochloride, identified as methyl 2-[(piperidin-4-yl)methoxy]acetate hydrochloride under CAS Number 2305254-75-3,...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unlocking the Potential of a Versatile Piperidine Scaffold
4-Piperidinyl 2-methoxyacetate hydrochloride, identified as methyl 2-[(piperidin-4-yl)methoxy]acetate hydrochloride under CAS Number 2305254-75-3, is a bifunctional building block of significant interest to the pharmaceutical and organic synthesis communities.[1] The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[2][3] This is due to its favorable physicochemical properties, including its ability to improve aqueous solubility and its conformational flexibility, which allows for optimal binding to biological targets.
This precursor is particularly valuable as it possesses two distinct points for chemical modification: a reactive secondary amine within the piperidine ring and a methoxyacetate ester moiety.[4] This dual functionality allows for the systematic construction of diverse molecular libraries, accelerating the discovery of novel therapeutic agents.[4]
These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this precursor. We will delve into its applications, detailed reaction protocols, and the critical regulatory context surrounding piperidine derivatives.
The primary utility of 4-Piperidinyl 2-methoxyacetate hydrochloride lies in its role as a scaffold for elaboration into more complex molecules. The nucleophilic secondary amine is the principal site for a variety of chemical transformations.
Key Applications Include:
Scaffold for Drug Discovery: The piperidine core is a key component in compounds targeting a wide range of biological systems, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[5] It has been incorporated into potent acetyl-CoA carboxylase (ACC) inhibitors for metabolic diseases and inhibitors of the presynaptic choline transporter (CHT) for neurological disorders.[6][7]
Combinatorial Chemistry: The accessible amine handle makes this precursor ideal for parallel synthesis and the creation of focused compound libraries. By reacting the precursor with a diverse set of aldehydes, acylating agents, or sulfonyl chlorides, researchers can rapidly generate a multitude of analogs for structure-activity relationship (SAR) studies.[7]
Fragment-Based Drug Design (FBDD): The piperidine moiety itself can act as a valuable fragment that binds to a biological target. Elaboration from the amine or ester group can then be used to "grow" the fragment into a more potent lead compound.
Caption: Key reactive sites and common transformations.
Part 2: Regulatory Context and Safe Handling
Authoritative Grounding: It is imperative for all researchers to be aware that piperidine and several of its derivatives are listed as precursor chemicals under international conventions due to their use in the illicit manufacture of controlled substances such as phencyclidine (PCP) and fentanyl.[8][9] While 4-Piperidinyl 2-methoxyacetate hydrochloride is not specifically listed, its structural relationship to regulated precursors like 4-piperidone means that its procurement, storage, and use may be subject to institutional and governmental oversight.[9][10]
Trustworthiness through Compliance: Adherence to all local, national, and international regulations is non-negotiable. Maintain meticulous records of quantities purchased, used in reactions, and remaining inventory. Be prepared for potential inquiries from regulatory bodies and ensure all documentation is transparent and readily available.
Laboratory Safety Protocols:
Engineering Controls: All manipulations should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, splash-proof safety goggles, and nitrile gloves.
Handling: Avoid creating dust. As a hydrochloride salt, the compound is likely acidic and can be corrosive and irritating to the skin, eyes, and respiratory tract.
Spills: In case of a spill, decontaminate the area with a suitable neutralizing agent (such as sodium bicarbonate solution) before cleaning.
SDS:Always consult the Safety Data Sheet (SDS) provided by the supplier before commencing any work. The SDS contains detailed information on hazards, handling, and emergency procedures.
Part 3: Experimental Protocols
The following protocols are designed to be robust and reproducible, providing a solid foundation for the synthesis of novel derivatives. The causality behind each step is explained to enhance understanding and troubleshooting.
Protocol 1: N-Alkylation via Reductive Amination
This protocol describes the reaction of the precursor with an aldehyde to form a C-N bond, a cornerstone of medicinal chemistry.
Caption: Workflow for N-Alkylation via Reductive Amination.
Materials & Reagents:
Reagent
M.W.
Amount
Moles (mmol)
Eq.
4-Piperidinyl 2-methoxyacetate HCl
223.70
500 mg
2.24
1.0
Benzaldehyde (Example)
106.12
261 µL
2.46
1.1
Sodium triacetoxyborohydride
211.94
711 mg
3.36
1.5
Dichloromethane (DCM)
-
20 mL
-
-
Saturated aq. NaHCO₃
-
20 mL
-
-
Anhydrous Na₂SO₄
-
As needed
-
-
Step-by-Step Methodology:
Reaction Setup: To a 50 mL round-bottom flask, add 4-Piperidinyl 2-methoxyacetate hydrochloride (500 mg, 2.24 mmol) and dichloromethane (20 mL). Add triethylamine (312 µL, 2.24 mmol, 1.0 eq) to neutralize the hydrochloride salt and stir until the solid dissolves.
Expertise & Experience: The addition of a base is critical to free the secondary amine, making it nucleophilic and available for reaction.
Aldehyde Addition: Add benzaldehyde (261 µL, 2.46 mmol, 1.1 eq) to the solution. Stir the mixture at room temperature for 20 minutes.
Causality: This allows for the formation of the iminium ion intermediate, which is the species that will be reduced.
Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards aldehydes and ketones than other borohydrides, minimizing side reactions. Portion-wise addition helps control any potential exotherm.
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
Work-up: Once complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
Trustworthiness: The bicarbonate quench neutralizes the acidic byproducts of the reaction and ensures the product is in its free-base form for efficient extraction into the organic layer.
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure N-benzylated product.
Protocol 2: N-Acylation
This protocol details the formation of an amide bond by reacting the precursor with an acyl chloride.
Caption: Workflow for N-Acylation.
Materials & Reagents:
Reagent
M.W.
Amount
Moles (mmol)
Eq.
4-Piperidinyl 2-methoxyacetate HCl
223.70
500 mg
2.24
1.0
Acetyl Chloride (Example)
78.50
175 µL
2.46
1.1
Triethylamine (TEA) or DIPEA
101.19
780 µL
4.48
2.0
Dichloromethane (DCM)
-
20 mL
-
-
1 M HCl (aq)
-
15 mL
-
-
Saturated aq. NaHCO₃
-
15 mL
-
-
Brine
-
15 mL
-
-
Step-by-Step Methodology:
Reaction Setup: To a 50 mL round-bottom flask, add 4-Piperidinyl 2-methoxyacetate hydrochloride (500 mg, 2.24 mmol) and dichloromethane (20 mL). Add triethylamine (780 µL, 4.48 mmol, 2.0 eq).
Expertise & Experience: Two equivalents of base are used here. The first equivalent neutralizes the starting material's HCl salt, and the second scavenges the HCl generated during the acylation reaction, driving the reaction to completion.
Cooling: Cool the solution to 0 °C in an ice-water bath.
Causality: Acylation reactions with acyl chlorides are often exothermic. Cooling the reaction mixture helps to control the reaction rate and prevent potential side reactions.
Acyl Chloride Addition: Slowly add acetyl chloride (175 µL, 2.46 mmol, 1.1 eq) dropwise to the cooled solution.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).
Trustworthiness: This aqueous work-up sequence is a self-validating system. The acid wash removes excess base, the bicarbonate wash removes unreacted acyl chloride and acidic impurities, and the brine wash aids in removing residual water before drying.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: If necessary, purify the crude product by silica gel column chromatography to obtain the pure N-acetylated derivative.
Part 4: Data Interpretation
Successful functionalization can be confirmed using standard analytical techniques.
Analysis
Starting Material (Free Base)
Expected Result (N-Benzylated Product)
¹H NMR
N-H proton signal (broad singlet, ~1.5-3.0 ppm, may exchange with D₂O)
Disappearance of the N-H signal. Appearance of new aromatic protons (~7.2-7.4 ppm) and a benzylic CH₂ signal (~3.5 ppm).
¹³C NMR
Piperidine carbons adjacent to N (~45-55 ppm)
Shift in piperidine carbons. Appearance of new aromatic and benzylic carbons.
Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances 2023. UNODC. (2024). [Link]
Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances. UNODC. (2021). [Link]
Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. Russian Chemical Bulletin. (2023). [Link]
Note by the Secretariat on the proposed scheduling of 4-piperidone and 1-boc-4-piperidone. United Nations Economic and Social Council. (2024). [Link]
Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl). South African Journal of Chemistry. (2014). [Link]
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. (2022). [Link]
2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Pharmaceuticals. (2021). [Link]
Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC. (2015). [Link]
Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. (2007). [Link]
Green Chemistry - In situ Fmoc removal. RSC Publishing. [Link]
Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. ResearchGate. [Link]
A process for the preparation of 4-piperidone hcl hydrate.
Precursors, chemicals and equipment frequently used in the illicit manufacture of narcotic drugs and psychotropic substances. UNODC. (2025). [Link]
Application Note: Advanced Crystallization Techniques for 4-Piperidinyl 2-methoxyacetate hydrochloride
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Mechanistic Challenges The isolation and purification o...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocols
Introduction & Mechanistic Challenges
The isolation and purification of 4-Piperidinyl 2-methoxyacetate hydrochloride (CAS: 1220031-63-9) presents a unique dual-challenge in process chemistry. The molecule contains a basic piperidine ring protonated as a hydrochloride salt, alongside a labile 2-methoxyacetate ester linkage.
Designing a crystallization process for this compound requires balancing two opposing thermodynamic forces:
Hygroscopicity and Solvation: Amine hydrochloride salts possess high lattice energies but are highly soluble in high-dielectric protic solvents (like water or methanol) due to strong hydrogen bonding with the chloride anion [1].
Chemical Stability: The ester linkage is highly susceptible to hydrolysis in the presence of water, especially at elevated temperatures. Furthermore, prolonged heating in short-chain primary alcohols (e.g., methanol) can induce transesterification.
To ensure scientific integrity and high product yield, the crystallization strategy must rely on strictly anhydrous conditions using carefully selected solvent/anti-solvent pairs or steep-curve cooling crystallization techniques. By manipulating the dielectric constant of the solvent matrix, we can force the primary nucleation of the salt while preserving the ester bond[3].
Solvent Selection Matrix
Quantitative solubility and dielectric data dictate the boundaries of the crystallization design space. The table below summarizes the optimal solvent systems for this specific API building block.
Solvent Category
Solvent Name
Dielectric Constant (ε)
Est. Solubility (mg/mL at 25°C)
Mechanistic Rationale / Causality
Primary Solvent
Anhydrous Ethanol
24.5
> 50
High solubility for HCl salts; lower risk of transesterification compared to Methanol.
Excellent aprotic anti-solvent; rapidly reduces the matrix dielectric constant to force ion-pairing.
Anti-Solvent
Ethyl Acetate
6.0
< 5
Good alternative anti-solvent; highly miscible with EtOH/IPA, promoting controlled nucleation.
AVOID
Water / Buffers
80.1
> 100
Critical risk of ester hydrolysis; extreme solubility makes solid recovery nearly impossible.
Experimental Workflows & Visualizations
The following diagrams illustrate the logical workflow and the thermodynamic pathways governing the crystallization of ester-containing amine hydrochloride salts.
Workflow for anhydrous anti-solvent crystallization of amine hydrochloride salts.
Thermodynamic and kinetic pathways governing ester-safe crystallization.
This protocol utilizes a miscible solvent/anti-solvent pair to induce supersaturation without requiring excessive thermal stress, thereby protecting the 2-methoxyacetate ester [3].
Dissolution: Suspend 10.0 g of the crude salt in 40 mL of anhydrous EtOH in a jacketed reactor.
Heating: Warm the suspension gently to 45–50°C under nitrogen until complete dissolution is achieved. Causality Note: Exceeding 50°C in ethanol increases the kinetic risk of transesterification.
Polish Filtration: Pass the warm solution through a 0.45 µm PTFE filter into a pre-warmed receiving flask to remove any insoluble particulate matter or polymerized impurities.
Anti-Solvent Addition: While stirring at 250 rpm, begin the dropwise addition of MTBE. Continue addition until the solution reaches the metastable zone (indicated by a persistent, faint opalescence). This typically requires 60–80 mL of MTBE.
Aging & Seeding: Hold the temperature at 45°C for 30 minutes. If available, add 0.1 g of pure seed crystals to bypass the primary nucleation barrier and prevent "oiling out" (liquid-liquid phase separation).
Cooling Ramp: Initiate a linear cooling ramp of 0.2°C/min down to 5°C. Causality Note: A slow, controlled cooling rate ensures the growth of a stable, highly ordered crystal lattice rather than amorphous precipitation.
Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 2 x 15 mL of cold (0°C) MTBE.
Drying: Dry the product in a vacuum oven at 35°C for 12 hours to yield the pure hydrochloride salt.
When specific polymorphic purity is required, temperature cycling in a single solvent mixture (Isopropanol/Ethyl Acetate) allows for the dissolution of kinetically favored metastable forms and the selective growth of the thermodynamically stable polymorph [2].
Preparation: Add 10.0 g of the crude compound to 75 mL of the IPA/EtOAc (1:2) mixture.
Dissolution: Heat the reactor to 65°C under continuous stirring until a clear solution forms.
Primary Cooling: Cool the solution to 20°C at a rate of 0.5°C/min to induce heavy primary nucleation.
Temperature Cycling (Deracemization/Polymorph maturation):
Re-heat the slurry to 55°C (below the total dissolution temperature) and hold for 1 hour. This selectively dissolves smaller, imperfect crystals and metastable polymorphs.
Cool back to 20°C at 0.1°C/min.
Repeat this cycle 2 to 3 times. Causality Note: Ostwald ripening during these cycles drives the equilibrium toward the most thermodynamically stable and largest crystal habit.
Final Isolation: Cool the system to 0°C, hold for 2 hours, and isolate via vacuum filtration. Wash with cold EtOAc and dry under vacuum at 35°C.
References
Lam, K. W., Xu, J., Ng, K. M., Wibowo, C., Lin, G., & Luo, K. Q. (2010). Pharmaceutical Salt Formation Guided by Phase Diagrams. Industrial & Engineering Chemistry Research, 49(24), 12503-12512. Available at:[Link]
Patel, J., Leduc, Z., Avila, A. G. N., Glover, J. A., Wu, K., Zhang, Y., ... & Wuest, J. D. (2024). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design, 24(3), 1268-1283. Available at:[Link]
Maluta, F., Kresta, S. M., & Komrakova, A. (2020). Mechanistic Model of Amine Hydrochloride Salts Precipitation in a Confined Impinging Jet Reactor. Industrial & Engineering Chemistry Research, 59(47), 20877-20891. Available at:[Link]
Method
Preclinical Application Note: Dosing Guidelines and Pharmacological Profiling of 4-Piperidinyl 2-methoxyacetate hydrochloride in Rodent Models
Audience: Pharmacologists, Toxicologists, and Preclinical Drug Development Scientists Compound Focus: 4-Piperidinyl 2-methoxyacetate hydrochloride (CAS: 1220031-63-9) Chemical Rationale & Pharmacological Context The pipe...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Pharmacologists, Toxicologists, and Preclinical Drug Development Scientists
Compound Focus: 4-Piperidinyl 2-methoxyacetate hydrochloride (CAS: 1220031-63-9)
Chemical Rationale & Pharmacological Context
The piperidine scaffold is a ubiquitous pharmacophore in modern drug discovery, particularly renowned for its ability to readily cross the blood-brain barrier (BBB)[1]. It serves as the structural backbone for numerous central nervous system (CNS) therapeutics, including acetylcholinesterase (AChE) inhibitors (e.g., Donepezil) and potent analgesics (e.g., Fentanyl)[1]. Furthermore, piperidine derivatives frequently act as modulators of G-protein-coupled receptors (GPCRs), such as Histamine H3 (H3R), Sigma-1 (σ1R), and Serotonin (5-HT) receptors[2].
4-Piperidinyl 2-methoxyacetate hydrochloride is a highly versatile chemical building block[3]. While primarily utilized as a synthetic intermediate[4], its structural features—a basic piperidine ring coupled with a flexible, hydrogen-bonding methoxyacetate moiety—make it a prime candidate for fragment-based drug discovery targeting CNS and autonomic pathways. Because it is a novel or intermediate chemical entity without established clinical dosing, researchers must systematically determine its Maximum Tolerated Dose (MTD), pharmacokinetic (PK) profile, and pharmacodynamic (PD) effects in vivo. This application note provides a self-validating, step-by-step protocol to establish these parameters in rodent models.
Physicochemical Profiling & Formulation Strategy
Before initiating in vivo studies, the compound must be formulated to ensure consistent bioavailability.
Solubility & Salt Form: The hydrochloride (HCl) salt form of 4-Piperidinyl 2-methoxyacetate ensures high aqueous solubility.
Vehicle Selection: Avoid harsh organic solvents (like DMSO or Tween-80) unless co-formulating with highly lipophilic fragments. The recommended vehicle is 0.9% sterile saline or Phosphate-Buffered Saline (PBS, pH 7.4) .
Causality Insight: Using a purely aqueous vehicle prevents solvent-induced behavioral artifacts (e.g., DMSO-induced sedation), which is critical when evaluating a piperidine derivative for potential CNS activity.
Establishing the Maximum Tolerated Dose (MTD)
To prevent unnecessary animal loss and establish a safe therapeutic window, a Single Ascending Dose (SAD) protocol must be executed prior to any efficacy testing.
Step-by-Step SAD Protocol
Animal Allocation: Randomize adult C57BL/6 mice (8–10 weeks old) into cohorts of
n=3
per dose level. C57BL/6 mice are preferred due to their well-characterized baseline behaviors in neurofunctional assays[5].
Dosing: Administer the test compound via intraperitoneal (IP) injection or oral gavage (PO). Begin at a conservative starting dose of 1.0 mg/kg.
Acute Monitoring: Monitor animals continuously for the first 2 hours post-dose. Assess critical physiological parameters: respiratory rate (normal baseline is 55–100 breaths/min) and core body temperature[6].
Dose Escalation: If no severe adverse effects (e.g., convulsions, >20% body weight loss, or severe respiratory depression) are observed within 48 hours, proceed to the next logarithmic dose (e.g., 3 mg/kg, 10 mg/kg, 30 mg/kg).
Endpoint Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity, marked sedation, or mortality. This dose establishes the upper limit for subsequent PK/PD studies.
Caption: Workflow for establishing Maximum Tolerated Dose (MTD) and PK/PD profiling in rodents.
Pharmacokinetic (PK) Dosing Guidelines
Once the MTD is established, a standard PK study is required to determine the compound's half-life (
t1/2
), maximum concentration (
Cmax
), and oral bioavailability (
).
Causality Insight: Piperidine derivatives often lack strong UV chromophores. Therefore, plasma samples must be analyzed using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to achieve the necessary sensitivity for detecting low nanogram-per-milliliter concentrations.
Fasting Requirement: For PO dosing, animals must be fasted overnight (12 hours) to eliminate the high variability in absorption caused by gastric emptying rates in rodents.
Table 1: Recommended Starting Doses for PK Profiling in Mice
Route
Starting Dose (mg/kg)
Vehicle
Fasting Requirement
Blood Sampling Timepoints (hrs)
Intravenous (IV)
1.0 - 2.0
0.9% Saline
No
0.08, 0.25, 0.5, 1, 2, 4, 8, 24
Per Os (PO)
5.0 - 10.0
0.9% Saline
Overnight (12h)
0.25, 0.5, 1, 2, 4, 8, 12, 24
Pharmacodynamic (PD) & Behavioral Phenotyping
Because piperidine derivatives frequently interact with CNS targets[1], it is mandatory to screen the compound using the Irwin Test or a Functional Observational Battery (FOB) [5]. The Irwin test is a comprehensive, non-invasive observational screening paradigm used to assess a rodent's neurobiological and physiological state following drug administration[7].
Table 2: Key Irwin Test / FOB Parameters for Piperidine Derivatives
Category
Parameters Evaluated
Putative Mechanism / Target
Autonomic
Piloerection, Salivation, Pupil Size
Cholinergic / Muscarinic modulation
Motor / Sensorimotor
Locomotor activity, Grip strength, Catalepsy
Dopaminergic (D2) / Sigma-1 (
σ
1R)
Neurological
Tremors, Convulsions, Righting reflex
GABAergic / Histamine (H3R)
If the compound exhibits specific neurobehavioral phenotypes (e.g., altered locomotion or analgesia), it is highly likely modulating a downstream GPCR effector pathway.
Caption: Putative GPCR signaling pathway modulated by CNS-active piperidine derivatives.
References[6] Title: Guidelines on Anesthesia and Analgesia in Mice – Animal Care & Use Program | Source: umich.edu | URL:Link[3] Title: Building Blocks P16745 | EvitaChem | Source: evitachem.com | URL:Link[4] Title: 1225227-52-0|2-[(1-Ethylpiperidin-4-yl)oxy]acetic acid - BLDpharm | Source: bldpharm.com | URL:Link[7] Title: Irwin Test in Rats & Mice | Melior Discovery | Source: meliordiscovery.com | URL:Link[1] Title: The Piperidine Scaffold: A Cornerstone in Modern Pharmacology - Benchchem | Source: benchchem.com | URL:Link[2] Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC | Source: nih.gov | URL:Link[5] Title: The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents - PubMed | Source: nih.gov | URL:Link
Technical Support Center: Troubleshooting 4-Piperidinyl 2-Methoxyacetate Hydrochloride Degradation
Welcome to the Advanced Troubleshooting Guide for 4-Piperidinyl 2-methoxyacetate hydrochloride (CAS 1220031-63-9)[1]. As a highly functionalized intermediate frequently utilized in drug development (particularly in the s...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Troubleshooting Guide for 4-Piperidinyl 2-methoxyacetate hydrochloride (CAS 1220031-63-9)[1]. As a highly functionalized intermediate frequently utilized in drug development (particularly in the synthesis of piperidine-derivative APIs), this compound presents unique stability challenges in solution.
This guide is designed for research scientists and development professionals. It moves beyond basic handling instructions to address the fundamental thermodynamic and kinetic drivers of degradation, providing self-validating protocols to ensure the integrity of your experimental workflows.
Mechanistic Overview: The Causality of Degradation
To effectively troubleshoot degradation, we must first understand the molecular vulnerabilities of 4-Piperidinyl 2-methoxyacetate hydrochloride. The molecule contains two highly reactive centers: an activated ester linkage and a secondary amine (protected as a hydrochloride salt).
Ester Activation via Inductive Effects: The methoxy group (-OCH₃) exerts a strong electron-withdrawing inductive effect (-I effect) on the adjacent carbonyl carbon. This increases the electrophilicity of the ester, making it significantly more susceptible to nucleophilic attack by water (hydrolysis) compared to standard aliphatic esters. In aqueous media, this activated ester can degrade via water autoionization mechanisms even at neutral pH[2].
Amine Nucleophilicity & pH Dependence: In its hydrochloride salt form, the piperidine nitrogen is protonated and non-nucleophilic, which stabilizes the molecule[3]. However, if dissolved in a basic solution or an unbuffered solvent that allows the pH to drift above the amine's pKa, the free base forms. This secondary amine is a potent nucleophile that can attack the ester carbonyl of adjacent molecules, triggering rapid intermolecular aminolysis[4].
Caption: Primary degradation pathways of 4-Piperidinyl 2-methoxyacetate via hydrolysis and aminolysis.
Troubleshooting FAQs
Q1: My stock solution in DI water shows significant degradation within 48 hours at room temperature. Why?A: Dissolving the hydrochloride salt in unbuffered Deionized (DI) water inherently drops the solution pH (often to ~2.5 - 3.5) due to the dissociation of HCl. At this low pH, the ester undergoes acid-catalyzed hydrolysis, where the carbonyl oxygen is protonated, further activating the carbon center for attack by water[5].
Actionable Fix: Do not use unbuffered DI water for prolonged storage. Buffer the solution to an optimal pH of 4.0 - 4.5 using a weak acetate or citrate buffer to minimize both acid-catalyzed and base-catalyzed hydrolysis vectors.
Q2: I attempted a free-basing step for a downstream coupling reaction, but my yield plummeted, and LC-MS shows high molecular weight impurities. What happened?A: You have triggered intermolecular aminolysis. When you add a base (e.g., NaOH, DIPEA) to liberate the free piperidine amine, you are simultaneously creating a strong nucleophile in the presence of an activated ester. The free piperidine nitrogen of one molecule attacks the methoxyacetate carbonyl of another, forming amide dimers and oligomers. Furthermore, basic conditions rapidly accelerate standard saponification (base-catalyzed ester hydrolysis)[6].
Actionable Fix: If free-basing is required, perform it in situ immediately prior to the addition of your target electrophile, and strictly use anhydrous, aprotic solvents (like dry DCM or MeCN) to eliminate competitive water hydrolysis. Keep temperatures low (0°C to 5°C) during base addition to kinetically suppress the aminolysis pathway.
Q3: Can I store this compound in methanol or ethanol?A: It is highly discouraged. While alcohols provide good solubility, 4-Piperidinyl 2-methoxyacetate is prone to transesterification. The alcohol solvent acts as a nucleophile, replacing the 4-piperidinol leaving group to form methyl or ethyl 2-methoxyacetate.
Actionable Fix: For organic stock solutions, utilize anhydrous aprotic solvents such as Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO) with a water content of <0.1%.
Quantitative Stability Matrix
The following table synthesizes expected degradation kinetics across various solution environments to guide your experimental design.
Solution Environment
Temp (°C)
Estimated Half-Life (t½)
Primary Degradation Pathway
Recommended Mitigation Strategy
Unbuffered H₂O (pH ~2.5)
25
~48 - 72 hours
Acid-catalyzed hydrolysis
Buffer to pH 4.0 - 4.5
Buffered Aqueous (pH 4.5)
4
> 14 days
Neutral hydrolysis
Maintain cold chain; prepare fresh
Basic Aqueous (pH > 8.0)
25
< 2 hours
Saponification & Aminolysis
Strictly avoid basic aqueous media
Anhydrous Methanol
25
~7 - 10 days
Transesterification
Switch to aprotic solvents
Aprotic (MeCN, <0.1% H₂O)
25
> 6 months
None (Stable)
Maintain anhydrous environment
Diagnostic Workflow & Self-Validating Protocol
To ensure your experimental system is sound, you must implement a self-validating Stability-Indicating Assay (SIA). A protocol is only trustworthy if it contains internal controls that prove the degradation is halted.
Caption: Diagnostic workflow for isolating and resolving solution-phase degradation.
Objective: To empirically determine the exact degradation rate in your specific assay buffer and validate a quenching method that securely halts degradation prior to analysis.
Causality Focus: We use a low-pH quench to immediately protonate the piperidine nitrogen (halting aminolysis) and shift the system out of the base-catalyzed saponification regime.
Step 1: Matrix Preparation
Prepare a 1 mg/mL stock of 4-Piperidinyl 2-methoxyacetate HCl in your intended working solvent (e.g., assay buffer).
Why: Testing must occur at the exact concentration and matrix conditions of your actual experiment, as concentration impacts the rate of bimolecular reactions (like aminolysis).
Step 2: Stress Incubation (Time-Course)
Aliquot 100 µL of the stock into 5 separate LC vials.
Incubate at the target experimental temperature (e.g., 37°C for biological assays).
Pull vials at T=0, T=1h, T=4h, T=12h, and T=24h.
Step 3: The Quench (Critical Step)
Immediately upon pulling a vial, add 100 µL of Ice-Cold Acetonitrile containing 0.2% Formic Acid .
Why: The organic solvent precipitates bulk proteins (if present in bio-assays) and dilutes the water concentration, slowing hydrolysis. The Formic Acid drops the pH to ~2.5, instantly protonating any free piperidine base and completely halting base-catalyzed hydrolysis and aminolysis. The cold temperature kinetically freezes the system.
Step 4: LC-MS Analysis & Mass Balance
Analyze via LC-MS using a C18 column (Mobile Phase A: 0.1% FA in Water; Mobile Phase B: 0.1% FA in MeCN).
Monitor the intact parent mass (
[M+H]+
approx. 174.1 m/z for the free base) and the primary degradants: 4-piperidinol (
[M+H]+
102.1 m/z) and 2-methoxyacetic acid (detected in negative mode or via UV at 210 nm).
Self-Validation Check: Calculate the Mass Balance. The molar sum of the intact API area plus the degradant areas at T=24h must equal the intact API area at T=0. If mass is "missing," the compound is likely precipitating, binding to the vial glass, or forming undetected high-molecular-weight oligomers via aminolysis.
Technical Support Center: Yield Optimization for 4-Piperidinyl 2-methoxyacetate hydrochloride Synthesis
Welcome to the Process Chemistry Technical Support Center. Synthesizing 4-piperidinyl 2-methoxyacetate hydrochloride involves a critical two-step sequence: the esterification of a protected piperidinol (typically N-Boc-4...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Technical Support Center. Synthesizing 4-piperidinyl 2-methoxyacetate hydrochloride involves a critical two-step sequence: the esterification of a protected piperidinol (typically N-Boc-4-hydroxypiperidine) with 2-methoxyacetic acid, followed by the acidic deprotection of the Boc group to yield the final hydrochloride salt.
Researchers frequently encounter yield bottlenecks such as incomplete esterification, difficult byproduct removal, and poor crystallization of the final hygroscopic salt. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your isolated yield.
Synthesis Workflow Visualization
Workflow for the synthesis of 4-Piperidinyl 2-methoxyacetate hydrochloride.
FAQ 1: Why is my esterification yield stuck below 40% when using standard DCC/DMAP conditions?Answer: While dicyclohexylcarbodiimide (DCC) is a classic coupling agent for the Steglich esterification, its byproduct, dicyclohexylurea (DCU), is notoriously insoluble and difficult to separate from the desired ester, often requiring tedious1[1].
Solution: Transition to 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). EDC produces a water-soluble urea byproduct (EDU) that can be easily removed via simple aqueous workup, significantly improving the 2[2].
FAQ 2: I switched to EDC·HCl, but I am observing a large amount of N-acylurea byproduct and low ester yield. What is going wrong?Answer: This is a frequent issue caused by two mechanistic oversights:
Unneutralized EDC·HCl: EDC·HCl is an acid salt. If you do not add an auxiliary base (like DIPEA or triethylamine) to neutralize the hydrochloride, the 3[3].
Insufficient Acyl Transfer: Aliphatic alcohols like 4-hydroxypiperidine are relatively weak nucleophiles. If the alcohol does not attack the O-acylisourea intermediate fast enough, the intermediate undergoes an irreversible 4[4].
Solution: Always add 1.0–1.2 equivalents of DIPEA to free-base the EDC·HCl. Furthermore, ensure you are using a sufficient catalytic amount of 4-Dimethylaminopyridine (DMAP) (typically 0.1 to 0.2 equivalents). DMAP acts as a highly nucleophilic acyl transfer catalyst, rapidly reacting with the O-acylisourea to form an active acylpyridinium intermediate, effectively outcompeting the unwanted rearrangement.
Section 2: Boc Deprotection & Salt Isolation
FAQ 3: My Boc deprotection using HCl in dioxane seems complete by TLC, but I am losing massive amounts of product during isolation. How can I improve the recovery of the hydrochloride salt?Answer: The final product, 4-piperidinyl 2-methoxyacetate hydrochloride, is highly polar and can be hygroscopic. The standard deprotection method utilizes5[5]. The mechanism involves protonation of the Boc carbonyl, cleavage into a tert-butyl cation and carbamic acid, followed by6[6].
If the product does not precipitate spontaneously from the dioxane, it remains dissolved or forms a gummy oil, leading to mechanical losses.
Solution: Optimize the isolation by utilizing an anti-solvent. Once the reaction is complete (typically 30–60 minutes at room temperature), concentrate the dioxane to half its volume under reduced pressure, then slowly add cold methyl tert-butyl ether (MTBE) or diethyl ether under vigorous stirring. This forces the hydrochloride salt to crash out as a crystalline solid, which can be easily isolated via vacuum filtration.
Acid-catalyzed Boc deprotection mechanism yielding the hydrochloride salt.
Quantitative Data: Yield Comparison by Condition
Coupling Agent
Additives
Deprotection Reagent
Isolation Method
Expected Overall Yield
DCC
DMAP (0.1 eq)
TFA / DCM
Evaporation & Column
35 - 45%
EDC·HCl
None
4M HCl / Dioxane
Evaporation
< 20% (N-acylurea formed)
EDC·HCl
DMAP (0.1 eq) + DIPEA (1.2 eq)
4M HCl / Dioxane
MTBE Precipitation
85 - 92%
Self-Validating Experimental Protocol
Step 1: Synthesis of N-Boc-4-piperidinyl 2-methoxyacetate
Charge a dry, nitrogen-flushed round-bottom flask with N-Boc-4-hydroxypiperidine (1.0 eq) and 2-methoxyacetic acid (1.1 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) and DMAP (0.1 eq). Stir for 5 minutes at 0 °C.
Portion-wise, add EDC·HCl (1.2 eq). Causality Note: The addition of DIPEA ensures the EDC is free-based and reactive, preventing stalled kinetics.
Allow the reaction to warm to room temperature and stir for 12 hours.
Validation Check: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the alcohol starting material.
Workup: Wash the organic layer sequentially with 1M HCl (to remove DMAP and the water-soluble EDU byproduct), saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate ester quantitatively.
Step 2: Deprotection and Salt Formation
Dissolve the intermediate ester in a minimal amount of anhydrous 1,4-dioxane.
Add 4M HCl in 1,4-dioxane (5.0 eq) dropwise at room temperature.
Stir for 60 minutes. Validation Check: Vigorous gas evolution (CO₂ and isobutylene) will be observed initially, visually validating the cleavage mechanism.
Isolation: Concentrate the mixture to ~30% volume in vacuo. Slowly add cold MTBE (3 to 4 volumes) while stirring vigorously to precipitate the product.
Filter the resulting white crystalline solid, wash with cold MTBE, and dry under high vacuum to afford pure 4-piperidinyl 2-methoxyacetate hydrochloride.
preventing oxidation of 4-Piperidinyl 2-methoxyacetate hydrochloride during storage
Technical Support Center: 4-Piperidinyl 2-methoxyacetate hydrochloride Document ID: TSC-2026-04-PMAH-OXID Last Updated: April 4, 2026 Introduction: The Challenge of Stability 4-Piperidinyl 2-methoxyacetate hydrochloride...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 4-Piperidinyl 2-methoxyacetate hydrochloride
Document ID: TSC-2026-04-PMAH-OXID
Last Updated: April 4, 2026
Introduction: The Challenge of Stability
4-Piperidinyl 2-methoxyacetate hydrochloride is a key intermediate in pharmaceutical synthesis, where its purity is paramount. Like many piperidine derivatives, this compound is susceptible to oxidative degradation, primarily at the tertiary amine of the piperidine ring. Oxidation can lead to the formation of impurities, such as the corresponding N-oxide, which can compromise the yield and purity of the final active pharmaceutical ingredient (API), introduce potential toxicological risks, and cause batch-to-batch variability. This guide provides a comprehensive framework for researchers and drug development professionals to understand, troubleshoot, and prevent the oxidation of this critical intermediate during storage.
Frequently Asked Questions (FAQs)
Q1: What are the immediate visual signs of potential oxidation in my solid sample?
A1: The first indication of degradation is often a change in physical appearance. A pure, stable sample of 4-Piperidinyl 2-methoxyacetate hydrochloride should be a white to off-white solid. If you observe a color change, particularly to yellow or brown, it is a strong indicator that oxidation or other degradation has occurred[1].
Q2: What are the ideal short-term storage conditions for an unopened container from the manufacturer?
A2: For unopened containers, storage in a cool, dry, and dark environment is crucial. A controlled room temperature between 2-8°C is often recommended for piperidine compounds to maintain stability[2]. The container should be kept tightly sealed to prevent ingress of atmospheric moisture and oxygen[3][4].
Q3: Is refrigeration at 2-8°C always sufficient to prevent oxidation?
A3: While refrigeration slows down chemical reactions, it does not eliminate the risk of oxidation if atmospheric oxygen is present. For long-term storage or for samples that have been opened, refrigeration alone may not be enough. The key is to minimize exposure to oxygen, light, and moisture concurrently[2][3].
Q4: I am preparing a solution of the compound for my experiment. How can I prevent oxidation in the solution?
A4: Solutions are often more susceptible to oxidation due to increased molecular mobility. To mitigate this, consider sparging your solvent with an inert gas (nitrogen or argon) before dissolving the compound. Additionally, the use of antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) in the solution can effectively inhibit oxidative degradation[1][][6].
Q5: My HPLC analysis shows a new, more polar peak that grows over time. Is this oxidation?
A5: Yes, this is a classic sign of oxidation. The formation of an N-oxide, a common oxidation product of piperidines, increases the polarity of the molecule. This increased polarity typically results in a shorter retention time (an earlier eluting peak) on a reverse-phase HPLC column compared to the parent compound[1].
Troubleshooting Guide: Diagnosing and Solving Stability Issues
This guide addresses common problems encountered during the storage and handling of 4-Piperidinyl 2-methoxyacetate hydrochloride.
Symptom Observed
Possible Root Cause
Recommended Action & Rationale
Discoloration (Yellowing/Browning) of Solid
Prolonged exposure to air (oxygen) and/or light.
Action: Immediately transfer the material to an amber glass vial, purge the headspace with nitrogen or argon, and store in a desiccator at 2-8°C.[1] Rationale: This action plan removes the key contributors to oxidation: oxygen (via inert gas), light (via amber vial), and moisture (via desiccator), while low temperature slows reaction kinetics.
Appearance of New Peaks in HPLC/LC-MS
Chemical degradation, likely oxidation to form N-oxides or other byproducts.
Action: Employ a stability-indicating analytical method to track the growth of impurities. Implement inert atmosphere blanketing for all storage containers (solid and solution)[7][8][9]. For solutions, add an antioxidant like BHT at a concentration of 0.01-0.1%. Rationale: A validated method ensures accurate monitoring. Proactively removing oxygen from the storage environment is the most effective preventative measure[10][11]. Antioxidants act as sacrificial molecules, reacting with oxygen before the target compound does[6].
Inconsistent Results in Subsequent Reactions
Degradation of the starting material, leading to lower purity and the presence of reactive impurities.
Action: Re-qualify the purity of the stored material using a validated analytical method (e.g., HPLC, qNMR) before use. If purity has dropped, consider re-purification or acquiring a new batch. Review and tighten all storage and handling protocols. Rationale: Using degraded starting material is a primary source of failed or low-yielding reactions. Verifying purity ensures that the stoichiometry and reaction conditions are based on the correct amount of active reactant.
pH Drift in Unbuffered Aqueous Solutions
Potential hydrolysis of the ester group or degradation affecting the hydrochloride salt.
Action: Use freshly prepared solutions. If the solution must be stored, use a buffered system at a pH where the compound has maximum stability (typically slightly acidic for amine salts). Store the buffered solution under an inert atmosphere at 2-8°C. Rationale: Hydrolysis is another potential degradation pathway, especially in aqueous media[12]. Buffering the solution maintains a stable pH environment, and cold, oxygen-free storage minimizes both hydrolytic and oxidative degradation.
In-Depth Prevention Protocols & Methodologies
Protocol 1: Optimal Storage of Solid 4-Piperidinyl 2-methoxyacetate hydrochloride
This protocol details the best practices for storing the compound in its solid form to ensure long-term stability.
Container Selection: Use amber glass vials with PTFE-lined screw caps. Glass is non-reactive, the amber color protects from light, and the PTFE liner provides an excellent seal against moisture and air.
Aliquotting: Upon receiving a new batch, avoid repeatedly opening and closing the main container. Instead, aliquot the material into smaller, single-use vials based on anticipated experimental needs.
Inert Gas Blanketing (see Protocol 2): For each aliquot, purge the vial's headspace with a dry, inert gas like nitrogen or argon before sealing.
Secondary Containment & Desiccation: Place the sealed aliquots inside a larger, sealed container (a secondary containment vessel) that contains a desiccant (e.g., silica gel).
Temperature Control: Store the secondary container in a refrigerator or cold room maintained at 2-8°C [2].
Labeling: Clearly label each aliquot with the compound name, date of aliquoting, and storage conditions.
Diagram: Storage Decision Workflow
This diagram outlines the decision-making process for appropriate storage.
Caption: Decision workflow for storing the solid compound.
Protocol 2: Step-by-Step Guide to Inert Gas Blanketing
This technique displaces oxygen from the container headspace, creating a protective, non-reactive environment.[7][9]
Materials:
Vial containing the compound.
PTFE-lined septum cap.
Source of dry, high-purity nitrogen or argon with a regulator.
Two long needles (e.g., 22-gauge).
Tubing to connect one needle to the gas source.
Procedure:
Place the desired amount of the solid compound into the vial.
Securely crimp or screw on the septum cap.
Connect one needle to the inert gas line and insert it through the septum, ensuring the needle tip is in the headspace above the solid.
Insert the second needle (the vent) through the septum, with its tip also in the headspace.
Open the gas regulator to create a gentle flow of gas (you should just be able to feel it on your hand).
Purge the vial for 2-5 minutes. This allows the heavier inert gas to displace the lighter, oxygen-containing air, which exits through the vent needle.
While the gas is still flowing, remove the vent needle first.
Immediately after, remove the gas inlet needle. This creates a slight positive pressure of inert gas inside the vial, preventing air from re-entering.
Seal the puncture marks in the septum with lab film (e.g., Parafilm®) for extra security and store as described in Protocol 1.
Diagram: Hypothesized Oxidation Pathway
This diagram illustrates the likely primary oxidation mechanism.
Caption: Formation of a polar N-oxide from the parent compound.
Analytical Method for Detecting Oxidation
A robust analytical method is essential for confirming the stability of your compound. This stability-indicating HPLC-UV method can separate the parent compound from its more polar N-oxide degradant.
Parameter
Recommended Setting
Rationale
Column
C18 Reverse-Phase, 250 x 4.6 mm, 5 µm
Standard for pharmaceutical analysis, provides good retention and separation of moderately polar compounds.
Mobile Phase A
0.1% Phosphoric Acid in Water
Provides an acidic pH to ensure the amine is protonated, leading to better peak shape.
Mobile Phase B
Acetonitrile
Common organic modifier for reverse-phase HPLC.
Gradient
Start at 5-10% B, ramp to 90% B over 15-20 minutes
A gradient is crucial to elute the polar N-oxide early and then the less polar parent compound, ensuring good resolution.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Detection
UV at 220 nm or Diode Array Detector (DAD)
A low UV wavelength is often suitable for compounds lacking a strong chromophore. A DAD is useful for identifying peak purity and developing the method[1].
Sample Prep
Dissolve sample in Mobile Phase A or a Water/Acetonitrile mixture.
Ensures compatibility with the initial mobile phase conditions and complete dissolution.
Expected Result: The N-oxide degradant, being more polar, will have a shorter retention time than the parent 4-Piperidinyl 2-methoxyacetate hydrochloride peak[1]. Quantification of the peak areas over time under various storage conditions will provide a clear measure of stability.
References
Air Liquide Singapore. (n.d.). Inerting, Blanketing and Purging.
BenchChem. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?
Bouling Chemical Co., Limited. (n.d.). Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China.
Thermo Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET.
BenchChem. (n.d.). Technical Support Center: Prevention of Oxidation in Piperidine Compounds.
Air Products. (n.d.). Packaging, Inerting and Blanketing.
INOX. (2026, March 9). Tank Blanketing: Protecting Product Integrity with Inert Gases.
Biosynce. (2025, July 7). What are the detection methods for piperidine?
Cambridge Sensotec. (n.d.). Inert Gas Blanketing.
GasN2. (2025, November 3). Nitrogen blanketing: applications in food and fine chemicals.
Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
National Institutes of Health (NIH). (n.d.). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC.
IntechOpen. (2019, March 22). Antioxidant Compounds and Their Antioxidant Mechanism.
University Blog Service. (n.d.). Oxidative Degradation of Piperazine.
Google Patents. (n.d.). EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations.
Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]
Wiley Online Library. (2023, October 1). Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS.
American Chemical Society Publications. (n.d.). New 4-(Heteroanilido)piperidines, Structurally Related to the Pure Opioid Agonist Fentanyl, with Agonist and/or Antagonist Properties.
Pawelczyk, E., & Marciniec, B. (2004). Kinetics of hydrolysis of 4-methoxy-2-[2-hydroxy-3(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine in aqueous solutions. Il Farmaco, 59(6), 437–442. [Link]
Saunders, B. C., & Watson, G. H. R. (1950). Studies in peroxidase action. 4. The oxidation of 4-methoxy-2:6-dimethylaniline. Suggestions for a mechanism. Biochemical Journal, 46(4), 643–647.
Casale, J. F. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile.
Technical Support Center: Impurity Profiling of 4-Piperidinyl 2-methoxyacetate Hydrochloride
Welcome to the Analytical Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals tasked with the chemical characterization and impurity profiling of 4...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Analytical Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals tasked with the chemical characterization and impurity profiling of 4-Piperidinyl 2-methoxyacetate hydrochloride (CAS No. 1220031-63-9)[1],[2].
Because this compound features both a highly basic secondary amine (piperidine ring) and a hydrolytically sensitive ester linkage, standard analytical approaches often fail. This guide provides field-proven methodologies, mechanistic troubleshooting, and regulatory FAQs to ensure your analytical workflows comply with ICH Q3A(R2)[3] and USP <1086>[4] standards.
Part 1: Core Analytical Workflow
The following diagram maps the self-validating system required to isolate, identify, and qualify impurities without inducing artificial degradation during the analysis itself.
Analytical workflow for the impurity profiling of 4-Piperidinyl 2-methoxyacetate HCl.
Part 2: Experimental Protocol – LC-HRMS Profiling
To accurately quantify process-related impurities and degradation products[4], the analytical method must prevent on-column degradation while retaining highly polar fragments.
Objective: Identify and quantify organic impurities in batch samples using a self-validating LC-HRMS method.
Step 1: Diluent Selection & Sample Preparation
Action: Prepare a 50:50 (v/v) mixture of Acetonitrile and 10 mM Ammonium Acetate, strictly adjusted to pH 4.5 with acetic acid. Dissolve the sample to a concentration of 1.0 mg/mL. Keep vials at 4°C.
Causality: The 2-methoxyacetate ester linkage is highly susceptible to both base-catalyzed and acid-catalyzed hydrolysis. Buffering the diluent at pH 4.5 ensures the kinetic stability of the ester during the autosampler queue, preventing the artificial generation of 4-piperidinol.
Step 2: Chromatographic Separation
Column: Pentafluorophenyl (PFP), 2.1 x 100 mm, 1.7 µm.
Mobile Phase: (A) Water with 0.1% Formic Acid; (B) Acetonitrile with 0.1% Formic Acid.
Gradient: 2% B to 60% B over 12 minutes.
Causality: Standard C18 columns fail to adequately retain the highly polar, protonated secondary amine of the piperidine ring. The PFP stationary phase provides alternative selectivity via fluorine dipole-dipole and hydrogen-bonding interactions. This ensures the main API and its polar impurities elute well after the void volume, preventing co-elution.
Step 3: Mass Spectrometry (HRMS) Detection
Ionization: Electrospray Ionization (ESI) in Positive Mode.
System Validation (Divert Valve): Program the LC divert valve to direct the first 1.5 minutes of the eluent to waste.
Causality: The hydrochloride counterion of the sample elutes in the void volume. Directing this high-concentration chloride plug to waste prevents severe charge competition and ion suppression in the ESI source, ensuring accurate quantification of early-eluting impurities and protecting the MS optics.
Part 3: Troubleshooting Guide (Q&A)
Q: We are observing a steadily increasing impurity peak at m/z 102.09 during our overnight LC-MS sequences. What is causing this?A: This is a classic sample degradation issue. The mass m/z 102.09 corresponds to protonated 4-piperidinol. The 2-methoxyacetate ester linkage in your sample is undergoing hydrolysis while sitting in the autosampler.
Fix: Ensure your sample diluent is buffered to pH 4.5–5.0 (avoiding unbuffered water or high-pH solvents) and verify that the autosampler thermostat is actively maintaining 4°C.
Q: Our main API peak exhibits severe tailing, making it difficult to integrate closely eluting impurities. How can we improve peak shape?A: Peak tailing for 4-Piperidinyl 2-methoxyacetate is typically caused by secondary interactions between the basic piperidine nitrogen and residual silanols on the silica support of the column.
Fix: Switch to a column with a polar-embedded group or a PFP phase. Alternatively, increase the ionic strength of your mobile phase buffer (e.g., use 10 mM ammonium formate instead of just 0.1% formic acid) to effectively mask these silanol interactions.
Q: How do we handle the quantification of impurities if we lack specific reference standards for all detected peaks?A: Under USP <1086>[4] and ICH Q3A(R2)[3] guidelines, if a specific impurity standard is unavailable, you may quantify the unidentified impurity against the main API peak using a relative response factor (RRF) of 1.0, provided the analytical technique (e.g., UV at an isosbestic wavelength) justifies this assumption. For highly accurate regulatory profiling, you should source or synthesize Pharmaceutical Analytical Impurities (PAIs)[5].
Part 4: Regulatory FAQs (ICH Q3A & USP <1086>)
Q: What are the specific ICH Q3A reporting and qualification thresholds for this intermediate?A: Assuming the final drug product utilizing this intermediate has a Maximum Daily Dose (MDD) of ≤ 2 g/day , ICH Q3A(R2) mandates specific threshold limits[3],. Any impurity exceeding the qualification threshold must be supported by toxicological safety data. (See Table 1 below).
Q: Does USP <1086> require us to control process impurities in the final drug product?A: According to USP <1086>, organic impurities to be controlled in the drug substance include both process impurities and degradation products[6]. However, drug substance process impurities generally do not need to be monitored in the final drug product unless they are also degradation products[4].
resolving baseline noise in 4-Piperidinyl 2-methoxyacetate hydrochloride chromatography
Technical Support Center: Resolving Baseline Noise in 4-Piperidinyl 2-Methoxyacetate Hydrochloride Chromatography As a Senior Application Scientist, I frequently encounter analytical challenges involving secondary amines...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Resolving Baseline Noise in 4-Piperidinyl 2-Methoxyacetate Hydrochloride Chromatography
As a Senior Application Scientist, I frequently encounter analytical challenges involving secondary amines lacking strong chromophores. Analyzing 4-Piperidinyl 2-methoxyacetate hydrochloride (CAS 1220031-63-9)[1] presents a "perfect storm" for chromatography: it requires low-wavelength UV or mass spectrometry (MS) detection, possesses a basic piperidine nitrogen prone to silanol interactions[2], and is formulated as a hydrochloride salt that wreaks havoc on detector baselines[3].
This guide abandons generic troubleshooting to provide a causally driven, self-validating framework for stabilizing baselines and maximizing the Signal-to-Noise Ratio (S/N)[4] for this specific compound.
Part 1: The Mechanistic "Why" – Understanding the Analyte
To troubleshoot effectively, we must first understand the physicochemical realities of 4-Piperidinyl 2-methoxyacetate hydrochloride:
Optical Invisibility: The molecule lacks conjugated
π
-systems or aromatic rings. UV detection is restricted to the 200–210 nm range (detecting the ester carbonyl). At these wavelengths, the absorbance of mobile phase solvents and additives creates massive baseline drift[5].
The Chloride Penalty: The hydrochloride salt introduces high concentrations of
Cl−
. In low-UV HPLC, chloride absorbs strongly below 210 nm, causing a massive solvent front disturbance. In LC-MS, chloride causes severe ion suppression and high background noise[3].
Basic Amine Tailing: The secondary piperidine amine (
pKa≈9−10
) exists as a cation under standard acidic reversed-phase conditions. It interacts aggressively with residual, unendcapped silanols on silica columns, causing peak tailing that artificially widens the peak and blends it into the baseline noise[2].
Part 2: Troubleshooting FAQs
Q1: I am running a gradient method with UV detection at 205 nm. Why does my baseline drift upwards into a massive "sawtooth" pattern?A: This is a classic symptom of mobile phase absorbance mismatch[6]. Because 4-Piperidinyl 2-methoxyacetate requires detection at 205 nm, you are operating near the UV cutoff of your solvents. If you are using Trifluoroacetic Acid (TFA) to suppress silanol interactions, be aware that TFA absorbs heavily at 205 nm. As the organic gradient increases, the concentration of TFA changes, causing the baseline to drift upwards[6].
Causality Fix: Switch to a buffer with a lower UV cutoff, such as 10 mM Phosphoric Acid, or balance the baseline by adding 0.1% TFA to water and 0.085% TFA to acetonitrile (since acetonitrile has a lower inherent absorbance than water, slightly less TFA in the organic phase levels the baseline).
Q2: I switched to LC-MS to avoid UV issues, but my Total Ion Chromatogram (TIC) has random, chaotic background noise and my analyte signal is suppressed. Why?A: The culprit is the hydrochloride counterion. Chloride ions cause severe matrix effects in the Electrospray Ionization (ESI) source. They compete for charge droplets, leading to ion suppression of your basic amine, and cluster in the source to create high random baseline noise[3].
Causality Fix: You must implement a "desalting" strategy. Divert the first 2 minutes of the LC flow (containing the unretained chloride ions) to waste using a switching valve before the flow enters the MS. Furthermore, use a volatile buffer like 10 mM Ammonium Formate to facilitate efficient droplet evaporation.
Q3: My baseline exhibits a regular, rhythmic pulsation (periodic noise) regardless of whether I inject a sample or not. Is this a detector issue?A: No. Rhythmic, periodic baseline noise is almost exclusively a pump or degassing failure[7]. The baseline fluctuations correspond to the stroke cycle of the pump pistons. This happens when dissolved air in the mobile phase outgasses inside the pump head, or when a check valve is contaminated/failing, causing micro-fluctuations in flow rate and pressure[8].
Causality Fix: Purge the system with 100% Isopropanol to clear sticky check valves, and verify that your inline vacuum degasser is functioning[8].
Q4: The baseline looks flat, but my peak is so broad and asymmetrical that the chromatography software integrates the tail as baseline noise. How do I fix this?A: The basic piperidine ring is undergoing secondary ion-exchange interactions with ionized silanols (
Si−O−
) on the stationary phase[2].
Causality Fix: You must either lower the mobile phase pH below 2.5 (to protonate and neutralize the silanols) or raise the pH above 10.5 (to deprotonate and neutralize your piperidine analyte). For this compound, using a highly endcapped column (e.g., C18 with positive surface charge technology) combined with an acidic buffer (0.1% Formic acid) is the most robust approach.
Part 3: Quantitative Data & Detector Suitability
To select the optimal analytical path, compare the detector compatibilities for 4-Piperidinyl 2-methoxyacetate hydrochloride.
This protocol is a self-validating system: if step 4 yields a flat baseline, the chloride suppression has been successfully bypassed.
Mobile Phase Preparation: Prepare Mobile Phase A (10 mM Ammonium Formate in LC-MS grade water, pH adjusted to 3.0 with Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid). Rationale: Ammonium formate provides ionic strength to mask silanols without precipitating in the MS source.
Column Selection: Install a fully endcapped C18 column (e.g., 50 x 2.1 mm, 1.7 µm) designed for basic compounds.
Divert Valve Programming: Program the LC-MS switching valve.
0.0 to 1.5 min: Valve Position 1 (Flow directed to WASTE). Rationale: The highly polar chloride ions elute in the void volume. Diverting them prevents source contamination and baseline spikes.
1.5 to 5.0 min: Valve Position 2 (Flow directed to MS). Rationale: The retained 4-Piperidinyl 2-methoxyacetate elutes here.
System Suitability Check: Inject a blank (diluent only). The baseline noise (measured peak-to-peak)[9] between 1.5 and 5.0 minutes should be < 1000 counts (CPS). If noise exceeds this, clean the ESI source.
Protocol B: System Passivation for Rhythmic Pump Noise
Use this when periodic noise (pump pulsations) is observed[7].
Remove Column: Replace the analytical column with a zero-dead-volume union[8].
Aqueous Flush: Flush all lines with 100% HPLC-grade water at 1.0 mL/min for 15 minutes to remove buffer salts.
Isopropanol Purge: Switch to 100% Isopropanol (IPA). Open the purge valve and flush at 3.0 mL/min for 5 minutes. Close the purge valve and flush through the system at 1.0 mL/min for 30 minutes. Rationale: IPA has high viscosity and excellent solvating power, which forces trapped air bubbles out of the pump heads and cleans sticky ruby check valves.
Re-equilibration: Flush with Mobile Phase A/B mixture until the pressure stabilizes. Monitor the baseline; the periodic sawtooth pattern should be eliminated.
Part 5: Mandatory Visualizations
Fig 1: Root Cause Analysis and Troubleshooting Workflow for HPLC Baseline Noise.
Journal of Chromatography. "Packed columns in supercritical fluid chromatography." DSS.go.th Archives. Available at:[Link]
Scientific Research Publishing. "Development and Application of a Validated HPLC Method for the Determination of Clindamycin Palmitate Hydrochloride." SCIRP. Available at:[Link]
Technical Support Center: Stabilizing 4-Piperidinyl 2-methoxyacetate hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-Piperidinyl 2-methoxyacetate hydrochloride (CAS No.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-Piperidinyl 2-methoxyacetate hydrochloride (CAS No. 1220031-63-9)[1]. This molecule presents a dual-threat degradation profile: an ester linkage prone to hydrolysis and a secondary piperidine amine capable of nucleophilic attack.
The following troubleshooting frameworks, quantitative baselines, and self-validating protocols are engineered to help researchers and drug development professionals secure the long-term integrity of this active pharmaceutical ingredient (API).
Diagnostic Workflow for API Degradation
When purity drops are observed during storage, identifying the correct degradation pathway is critical before altering your formulation or storage parameters. The workflow below maps the logical relationship between environmental triggers and chemical degradation mechanisms.
Diagnostic workflow for identifying and resolving API degradation pathways.
Troubleshooting & Mechanistic FAQs
Q1: Why is my 4-Piperidinyl 2-methoxyacetate hydrochloride degrading into 4-piperidinol and 2-methoxyacetic acid during standard storage?A: You are observing acid-catalyzed ester hydrolysis. Esters are inherently susceptible to nucleophilic attack by water[2]. Because your API is formulated as a hydrochloride salt, the local microenvironment is slightly acidic. The unequal sharing of bond electrons polarizes the ester carbonyl, making the carbon highly electrophilic[2]. If the highly hygroscopic HCl salt absorbs ambient moisture, the water acts as a nucleophile, cleaving the ester bond. This is why strict moisture exclusion is more critical for this salt than for neutral esters.
Q2: I stored the compound in a desiccator, but I still see degradation. The mass spectrometer shows a higher molecular weight peak corresponding to an amide. What happened?A: If moisture is strictly controlled but degradation persists, you are likely observing aminolysis driven by salt disproportionation. The hydrochloride salt is designed to keep the secondary amine of the piperidine ring protonated (
NH2+
), which neutralizes its nucleophilicity and prevents it from attacking the ester[3]. However, if the HCl stoichiometry was suboptimal during crystallization, or if the API was stored in standard soda-lime glass (which leaches alkaline species), the salt can partially dissociate. The resulting free amine will attack the ester carbonyl of an adjacent molecule (intermolecular aminolysis), forming an amide.
Q3: Can I use chemical stabilizers to prevent this degradation?A: While physical barriers (temperature and moisture control) are preferred for APIs, certain formulations can employ ester stabilizers. For example, maintaining a highly controlled, slightly acidic pH in solution can slow degradation, and in some non-pharmaceutical applications, carbodiimide compounds are used to block reactive sites and prevent water molecules from attacking the ester bond[4]. However, for the pure solid API, optimizing the HCl salt lattice to reduce hygroscopicity is the primary stabilization method[3].
Quantitative Stability Baselines
The table below summarizes the expected degradation trajectory of 4-Piperidinyl 2-methoxyacetate hydrochloride under various environmental conditions. Use this data to benchmark your own stability-indicating assays.
Storage Condition
Timepoint
Purity (HPLC Area %)
Moisture Content (KF %)
Primary Degradant Identified
25°C / 60% RH (Open Container)
1 Month
91.2%
2.4%
2-Methoxyacetic acid & 4-Piperidinol
40°C / 75% RH (Sealed Vial)
6 Months
95.5%
0.9%
2-Methoxyacetic acid
25°C / 60% RH (Sealed + Argon)
6 Months
98.9%
0.2%
Trace Amide (Aminolysis)
2-8°C (Sealed + Desiccant)
12 Months
>99.5%
<0.1%
None significant
Note: Elevated temperatures exponentially increase the kinetic rate of hydrolysis by providing the thermal activation energy required for nucleophilic attack[5].
Self-Validating Experimental Protocols
To ensure scientific integrity, do not merely execute steps; build validation into the workflow. The following protocols are designed as self-validating systems for handling this specific API.
Causality: Oxygen and moisture drive hydrolysis[2]. Standard glass can alter pH and trigger free-base aminolysis[3]. This protocol eliminates both vectors.
Pre-Storage Verification: Perform a Karl Fischer (KF) titration on a 50 mg aliquot of the API. Proceed only if moisture is <0.2%.
Primary Packaging: Transfer the API into a Type I borosilicate glass vial. (Causality: Borosilicate prevents alkaline leaching that could deprotonate the piperidine amine).
Inert Gas Backfilling: Purge the vial with high-purity Argon gas for 30 seconds. Argon is denser than ambient air and will effectively blanket the solid, displacing reactive oxygen and moisture. Cap tightly with a PTFE-lined septum.
Secondary Packaging: Place the vial inside a light-opaque Mylar pouch along with two activated silica gel desiccant packets.
System Validation Step: Insert a reversible Cobalt(II) chloride humidity indicator card into the Mylar pouch facing the transparent side (if applicable), then vacuum seal the pouch.
Self-Validation: When retrieving the sample months later, check the card. If the indicator has turned pink, the hermetic seal was compromised, and the sample must be re-analyzed for hydrolysis before use.
Temperature Control: Store the sealed pouch at 2-8°C[5].
Causality: To accurately troubleshoot future degradation, you must first map the chromatographic retention times of the API's specific breakdown products under controlled stress.
Acid/Base Hydrolysis Stress:
Dissolve 10 mg of API in 1 mL of 0.1 N HCl.
Dissolve another 10 mg in 1 mL of 0.1 N NaOH.
Incubate both at 40°C for 24 hours to force ester cleavage.
Thermal/Aminolysis Stress:
Place 10 mg of solid API in an unsealed vial and heat to 80°C for 7 days to force intermolecular aminolysis.
Chromatographic Profiling: Run all stressed samples alongside a fresh control using HPLC-UV/MS (C18 column, gradient mobile phase of Water/Acetonitrile with 0.1% TFA to keep the amine protonated during the run).
System Validation Step (Mass Balance Calculation): Calculate the total peak area of the chromatogram. The sum of the remaining parent API peak area plus the areas of all identified degradant peaks must equal 98-102% of the initial control API peak area.
Self-Validation: If the mass balance falls below 98%, it indicates that volatile degradants have escaped or insoluble polymers have precipitated, invalidating the assay parameters. You must adjust the detection wavelength or extraction solvent and repeat.
References
Building Blocks P16745 | EvitaChem: 4-Piperidinyl 2-methoxyacetate hydrochloride. evitachem.com. 1
Stability of drugs and medicines Hydrolysis. ResearchGate.2
A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base. Benchchem. 3
Hydrochloric Acid Stability Requirements in Development Phases. PatSnap. 5
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Carbodiimide.com. 4
NMR Spectral Profiling and Structural Validation of 4-Piperidinyl 2-Methoxyacetate Hydrochloride: A Comparative Guide
Introduction & Mechanistic Context In the development of neuroactive compounds and GPCR-targeting therapeutics, piperidine derivatives serve as foundational scaffolds. 4-Piperidinyl 2-methoxyacetate hydrochloride (CAS: 1...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Context
In the development of neuroactive compounds and GPCR-targeting therapeutics, piperidine derivatives serve as foundational scaffolds. 4-Piperidinyl 2-methoxyacetate hydrochloride (CAS: 1220031-63-9) is a highly versatile building block (1)[1]. Before utilizing this compound in downstream synthetic workflows, it is critical to confirm its structural identity and functional groups via Nuclear Magnetic Resonance (NMR) spectroscopy (2)[2].
A rigorous analytical comparison is required to distinguish this specific target from its free base form, alternative ester variants (like 4-piperidinyl acetate), and positional isomers such as piperidin-3-yl 2-methoxyacetate hydrochloride (3)[3]. This guide provides a comparative framework, explaining the causality behind spectral shifts and detailing a self-validating experimental protocol to ensure absolute structural confidence.
Comparative NMR Data Analysis
The chemical shifts in the piperidine ring are highly sensitive to the protonation state of the nitrogen atom. In the free base form, the lone pair on the nitrogen increases local electron density, shielding the adjacent equatorial and axial protons. However, upon protonation to the hydrochloride salt, the formal positive charge exerts a strong electron-withdrawing inductive effect (
−I
effect) through the
σ
-bond framework. This results in significant deshielding and a consequential downfield shift of the C2/C6 protons.
The table below summarizes the quantitative
1
H NMR spectral data, illustrating how the target compound compares to its free base and a related acetate alternative.
Table 1:
1
H NMR Chemical Shift Comparison (400 MHz, 298 K)
Proton Environment
4-Piperidinyl 2-methoxyacetate HCl (Target in DMSO-
d6
)
4-Piperidinyl 2-methoxyacetate (Free Base in CDCl
3
)
4-Piperidinyl acetate HCl (Alternative in DMSO-
d6
)
Mechanistic Causality for Shift Differences
NH / NH
2+
~9.20 ppm (br s, 2H)
~1.80 ppm (br s, 1H)
~9.15 ppm (br s, 2H)
Protonation creates a highly deshielded NH
2+
environment.
C4-H (Ester CH)
4.95 ppm (tt, 1H)
4.80 ppm (tt, 1H)
4.90 ppm (tt, 1H)
The electron-withdrawing ester carbonyl deshields the axial C4 proton.
Ester -CH
2
-O-
4.05 ppm (s, 2H)
4.00 ppm (s, 2H)
N/A
Unique to the methoxyacetate group; isolated spin system (singlet).
Ester -CH
3
3.30 ppm (s, 3H)
3.35 ppm (s, 3H)
2.05 ppm (s, 3H)
Methoxy (-O-CH
3
) is deshielded vs. the standard acetate (-C(=O)-CH
3
).
C2, C6-H
2
(Pip)
3.15 ppm (m, 4H)
2.80 ppm (m, 4H)
3.10 ppm (m, 4H)
Strong
−I
effect from the protonated nitrogen shifts these downfield.
C3, C5-H
2
(Pip)
1.95 ppm (m, 4H)
1.65 ppm (m, 4H)
1.90 ppm (m, 4H)
Weaker
−I
effect due to increased distance from the nitrogen center.
Note: Data is synthesized based on established predictive NMR chemical shift principles for piperidine derivatives.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following NMR acquisition protocol is designed as a self-validating system . By utilizing internal integration ratios, the analyst can confirm both the structural identity and the salt stoichiometry without relying on external calibration curves.
Step-by-Step Methodology:
Sample Preparation: Weigh 15.0 ± 0.5 mg of the compound and dissolve it in 0.6 mL of anhydrous DMSO-
d6
containing 0.03% v/v Tetramethylsilane (TMS).
Causality: Anhydrous DMSO-
d6
is chosen over D
2
O because D
2
O causes rapid deuterium exchange with the NH
2+
protons, masking the salt state. DMSO-
d6
locks the protons in place, allowing observation of the broad NH
2+
signal. TMS acts as the internal zero reference.
Instrument Tuning & Matching: Insert the sample into a 400 MHz NMR spectrometer. Perform automated tuning and matching (ATM) for the
1
H channel.
Causality: Proper impedance matching maximizes the signal-to-noise ratio (SNR), which is crucial for resolving the complex overlapping multiplets of the piperidine ring's axial and equatorial protons.
Shimming: Apply gradient shimming along the Z-axis.
Causality: A perfectly homogeneous magnetic field ensures sharp, Lorentzian line shapes, preventing the methoxy (-OCH
3
) singlet from artificially broadening and overlapping with the water peak in DMSO.
Acquisition: Run a standard
1
H 1D sequence (zg30) with 16 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3 seconds.
Causality: A 2-second D1 ensures complete longitudinal relaxation (
T1
) for all protons. This is mandatory for accurate quantitative integration.
Self-Validation via Integration (Processing): Apply a 0.3 Hz exponential line broadening (LB), Fourier Transform, and perform manual phase/baseline correction. Integrate the isolated methoxy singlet at ~3.30 ppm and set it to exactly 3.00.
Self-Validating Check: Next, integrate the broad NH
2+
signal at ~9.20 ppm. If the sample is a pure, fully protonated hydrochloride salt, this integral will read exactly 2.00 (a 3:2 ratio). A deviation (e.g., an integral of 0.5) immediately flags incomplete protonation or free base contamination, validating the sample state internally.
Analytical Workflow Visualization
Workflow for the NMR-based structural validation and comparative analysis of piperidine salts.
comparing 4-Piperidinyl 2-methoxyacetate hydrochloride vs other piperidine derivatives
An In-Depth Comparative Guide: 4-Piperidinyl 2-Methoxyacetate Hydrochloride vs. Alternative Piperidine Scaffolds in Drug Discovery The piperidine ring is universally recognized as a "privileged scaffold" in medicinal che...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide: 4-Piperidinyl 2-Methoxyacetate Hydrochloride vs. Alternative Piperidine Scaffolds in Drug Discovery
The piperidine ring is universally recognized as a "privileged scaffold" in medicinal chemistry, appearing in over twenty classes of approved pharmaceuticals ranging from CNS therapeutics to oncology drugs[1]. Its sp3-hybridized, six-membered architecture provides an ideal balance of conformational flexibility, basicity, and synthetic tractability.
Within this vast chemical space, 4-Piperidinyl 2-methoxyacetate hydrochloride (CAS: 1220031-63-9) has emerged as a highly specialized building block. By functionalizing the C4 position with a methoxyacetate ester and stabilizing the secondary amine as a hydrochloride salt, this compound offers unique physicochemical and mechanistic advantages. This guide objectively compares its performance against other common piperidine derivatives, providing researchers with the experimental frameworks necessary for rational drug design.
Structural Mechanics & Causality in Scaffold Selection
The selection of a specific piperidine derivative dictates the pharmacokinetic (PK) and pharmacodynamic (PD) trajectory of a lead compound. The structural components of 4-piperidinyl 2-methoxyacetate hydrochloride are engineered to solve specific medicinal chemistry challenges:
The Piperidine Core (Secondary Amine): The nitrogen atom possesses a pKa of approximately 9.5, meaning it is protonated at physiological pH. This basic center is critical for forming salt bridges with acidic residues (e.g., aspartate or glutamate) within target protein binding pockets, a common interaction in G-protein-coupled receptors (GPCRs) and acetylcholinesterase (AChE) inhibitors[2].
The Methoxyacetate Ester (C4 Position): Unlike simple alkyl or aryl substitutions, the methoxyacetate group introduces two critical features. First, the ether oxygen acts as a potent hydrogen bond acceptor without increasing the hydrogen bond donor count, which can enhance target affinity (e.g., in GPR40 agonists or proteasome inhibitors) without violating Lipinski's rules[3][4]. Second, the ester linkage provides a metabolically labile site, making this scaffold ideal for designing "soft drugs" or prodrugs that are rapidly cleaved by plasma carboxylesterases (CES) to limit systemic toxicity.
Hydrochloride Salt Formulation: Free base piperidines are often lipophilic oils that suffer from poor aqueous solubility and oxidative degradation. Conversion to the hydrochloride salt locks the molecule into a stable, crystalline solid, drastically improving its dissolution rate for in vitro assays and oral formulations.
Structural optimization logic for 4-piperidinyl 2-methoxyacetate hydrochloride.
Comparative Profiling: 4-Piperidinyl 2-Methoxyacetate vs. Alternatives
When optimizing a lead compound, medicinal chemists must weigh the benefits of the methoxyacetate ester against other common C4-substituted piperidines, such as 4-piperidone, 4-aminopiperidine, and piperidine-4-carboxamide.
Table 1: Quantitative Physicochemical and Metabolic Comparison
Scaffold Derivative
MW (Free Base)
cLogP
Primary Metabolic Liability
Structural Advantage
Typical Application
4-Piperidinyl 2-methoxyacetate
173.21
~0.8
Carboxylesterase (CES) cleavage
H-bond acceptor (ether O); Tunable half-life
Prodrugs; Soft drugs; Target-specific H-bonding
4-Piperidone
99.13
-0.2
CYP450 oxidation; Reductases
Highly reactive ketone for reductive amination
Synthetic intermediate; Covalent inhibitors
4-Aminopiperidine
100.16
-0.8
N-acetylation; CYP450 oxidation
Dual basic centers for multipolar interactions
High-affinity CNS ligands (e.g., opioids)
Piperidine-4-carboxamide
128.17
-0.5
Slow amide hydrolysis
High metabolic stability; H-bond donor/acceptor
Kinase inhibitors; Long-acting systemic drugs
Analysis of the Data:
While 4-aminopiperidine offers dual basic centers ideal for CNS penetration[5], it often suffers from high hERG channel liability due to excessive basicity. Conversely, piperidine-4-carboxamide is highly stable but lacks the extended flexibility and specific ether-oxygen geometry of the methoxyacetate group. 4-Piperidinyl 2-methoxyacetate strikes a unique balance: it provides the necessary lipophilicity (cLogP ~0.8) for membrane permeability while introducing a controlled metabolic vulnerability (the ester bond) to prevent prolonged systemic accumulation.
Self-Validating Experimental Workflows
To objectively evaluate the performance of 4-piperidinyl 2-methoxyacetate hydrochloride against other derivatives, researchers must employ rigorous, self-validating protocols. The following workflows detail the causality behind each experimental step.
Protocol A: Differentiating CYP450 vs. Esterase Metabolic Stability
Because the methoxyacetate derivative contains both a piperidine ring (vulnerable to CYP450 oxidation) and an ester (vulnerable to carboxylesterases), it is critical to isolate the primary route of clearance.
Causality & Logic: Liver microsomes contain both CYP enzymes and esterases. CYP enzymes strictly require NADPH as a cofactor to function, whereas esterases do not. By running parallel incubations with and without NADPH, you create a self-validating system to pinpoint the exact mechanism of degradation[3].
Step-by-Step Methodology:
Reagent Preparation: Prepare human liver microsomes (HLM) at 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Prepare the test compound (e.g., 4-piperidinyl 2-methoxyacetate HCl) at a final concentration of 1 µM.
Pre-Incubation: Incubate the HLM and test compound mixture at 37°C for 5 minutes. Reasoning: This allows the lipophilic compound to partition into the microsomal lipid bilayer, ensuring uniform reaction kinetics.
System Validation Controls:
Positive CYP Control: Verapamil (requires NADPH for clearance).
Positive Esterase Control: Procaine (cleared without NADPH).
Initiation: Split the samples into two cohorts. To Cohort A, add 1 mM NADPH (initiates CYP + Esterase activity). To Cohort B, add an equivalent volume of buffer (Esterase activity only).
Time-Course Sampling: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots.
Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Reasoning: The organic solvent instantly denatures the enzymes, halting the reaction, while precipitating proteins for clean LC-MS/MS analysis.
Quantification: Centrifuge at 4000 rpm for 10 mins and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
CLint
) and half-life (
t1/2
).
Workflow for evaluating piperidine derivative metabolic stability via LC-MS/MS.
Protocol B: Evaluating Target Binding Affinity via H-Bonding (GPR40 Model)
To prove the advantage of the methoxyacetate's ether oxygen, a comparative binding assay is required.
Causality & Logic: If the ether oxygen is actively participating in a hydrogen bond with the target receptor (e.g., GPR40), replacing the methoxyacetate with a simple alkyl ester (e.g., butyrate) will result in a measurable drop in affinity[4].
Step-by-Step Methodology:
Receptor Preparation: Express GPR40 receptors in HEK293 cells and isolate the cell membranes.
Radioligand Displacement: Incubate the membranes with a constant concentration of a tritiated reference agonist (e.g., [3H]-TAK-875) and varying concentrations (0.1 nM to 10 µM) of the test piperidine derivatives.
Equilibration: Incubate for 2 hours at room temperature to achieve thermodynamic equilibrium.
Filtration & Washing: Rapidly filter the mixture through GF/C glass fiber filters pre-soaked in 0.1% PEI. Wash three times with ice-cold buffer. Reasoning: Ice-cold buffer slows the dissociation rate of the bound ligand during the washing step, preserving the accuracy of the
Ki
measurement.
Scintillation Counting: Measure the retained radioactivity to generate a dose-response curve and calculate the
IC50
.
Conclusion
The selection between 4-piperidinyl 2-methoxyacetate hydrochloride and other piperidine derivatives is not merely a matter of synthetic convenience; it is a strategic decision that fundamentally alters a drug's ADME profile. While amides and basic amines offer stability and CNS penetration, the methoxyacetate ester provides a highly specific hydrogen-bonding geometry coupled with tunable metabolic lability. By employing the self-validating assays outlined above, drug development professionals can objectively harness these properties to optimize efficacy and safety profiles in novel therapeutics.
References
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications
National Institutes of Health (NIH) / Molecules
[Link]
Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria
Journal of Medicinal Chemistry - ACS Publications
[Link]
Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety
Journal of Medicinal Chemistry - ACS Publications
[Link]
4-Piperidinyl 2-methoxyacetate hydrochloride analytical standard validation
Comprehensive Analytical Standard Validation Guide: 4-Piperidinyl 2-methoxyacetate hydrochloride As a Senior Application Scientist, I approach analytical standard validation not as a static regulatory checklist, but as a...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Analytical Standard Validation Guide: 4-Piperidinyl 2-methoxyacetate hydrochloride
As a Senior Application Scientist, I approach analytical standard validation not as a static regulatory checklist, but as a dynamic, self-validating system of logical checks and balances. The integrity of downstream pharmacokinetic, toxicological, and quality control data relies entirely on the absolute certainty of your reference materials.
This guide provides an in-depth, objective comparison between utilizing a Commercial Certified Reference Material (CRM) versus an In-House Synthesized Standard for 4-Piperidinyl 2-methoxyacetate hydrochloride (CAS: 1220031-63-9)[1]. Furthermore, it establishes a robust, ICH-compliant validation framework tailored specifically to the unique physicochemical properties of this compound.
Compound Profiling & Analytical Challenges
4-Piperidinyl 2-methoxyacetate hydrochloride is a specialized chemical building block with the molecular formula C₈H₁₆ClNO₃ and a molecular weight of 209.67 g/mol [1][2].
The Causality of Analytical Difficulty:
Structurally, this molecule consists of a saturated piperidine ring and a methoxyacetate moiety. It critically lacks a highly conjugated aromatic system, meaning it possesses virtually no UV chromophore. Consequently, traditional high-performance liquid chromatography with ultraviolet detection (HPLC-UV) is scientifically inadequate for purity assessment. Relying on UV area normalization would falsely inflate the reported purity by rendering non-chromophoric impurities invisible. Therefore, orthogonal techniques such as Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are mandatory to establish a self-validating analytical profile.
Strategic Comparison: Commercial CRM vs. In-House Standard
When sourcing 4-Piperidinyl 2-methoxyacetate hydrochloride for quantitative assays, laboratories must weigh the rigorous validation burden of in-house synthesis against the procurement of a commercial CRM.
Table 1: Objective Performance and Lifecycle Comparison
Decision Parameter
Commercial CRM (ISO 17034 Certified)
In-House Synthesized Standard (Research Grade)
Absolute Purity Proof
Pre-certified via orthogonal methods (qNMR, Mass Balance).
Requires extensive internal validation to establish mass fraction.
Traceability
Fully traceable to SI units (e.g., NIST SRM calibrants).
Traceability must be manually established and documented.
Modern regulatory frameworks, specifically ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures), emphasize a lifecycle approach to method validation[3][4]. The workflow below illustrates the critical path from defining the Total Analytical Error (TAE) to routine monitoring[4].
Fig 1: Analytical lifecycle management and validation workflow based on ICH Q14 and Q2(R2).
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every potential point of failure is counterbalanced by an internal control.
Protocol A: Absolute Mass Fraction Purity via qNMR
Causality: Because chromatographic purity (area %) cannot account for MS/UV-invisible impurities (like inorganic salts from the hydrochloride formation), qNMR is utilized to provide a direct, fundamental measurement of absolute purity by comparing proton resonance integrations against a primary standard.
Sample Preparation: Accurately weigh ~10.0 mg of the 4-Piperidinyl 2-methoxyacetate hydrochloride standard and ~5.0 mg of a traceable internal calibrant (e.g., NIST SRM Maleic Acid) using a calibrated microbalance (d = 0.001 mg).
Solvent Selection: Co-dissolve the mixture in 0.6 mL of Deuterium Oxide (D₂O). Rationale: D₂O is deliberately chosen over CDCl₃ to force the exchange of the piperidine amine and hydrochloride protons, preventing them from overlapping with the critical methoxy singlet (~3.3 ppm) used for quantitation.
Acquisition Parameters: Acquire ¹H NMR spectra at 400 MHz (or higher). Critically, set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T₁) of the analytes (typically D1 ≥ 30s). Rationale: This ensures complete spin relaxation between pulses, guaranteeing that the signal integration is strictly proportional to the molar concentration.
Calculations: Calculate the absolute mass fraction purity based on the ratio of the integrated area of the target methoxy protons to the calibrant protons, adjusted for molecular weights and proton equivalency.
Protocol B: Impurity Profiling via HILIC-MS/MS
Causality: Due to the highly polar nature of the piperidine ring, traditional Reversed-Phase (C18) chromatography will result in poor retention and peak shape. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization (ESI) MS/MS is selected to ensure robust retention and ultra-sensitive detection of trace related substances.
Solution Preparation: Prepare a 1.0 mg/mL stock solution in Acetonitrile:Water (90:10, v/v) containing 0.1% Formic Acid.
Internal Standardization (Self-Validation): Spike the solution with a stable isotopically labeled internal standard (e.g., 4-Piperidinyl 2-methoxyacetate-d₃). Rationale: ESI sources are highly susceptible to matrix effects and ion suppression. The co-eluting deuterated standard normalizes these fluctuations, ensuring that any drop in signal is accurately recognized as suppression rather than a false indication of high purity.
Chromatographic Separation: Inject 2 µL onto a sub-2 µm HILIC column (e.g., 2.1 x 100 mm). Utilize a gradient mobile phase transitioning from high organic (Acetonitrile) to high aqueous (10 mM Ammonium Formate).
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Target the [M+H]⁺ precursor ion of the free base (m/z 174.1) to quantify the active moiety, filtering out the hydrochloride salt matrix.
Validation Data Presentation
The following table summarizes a typical ICH Q2(R2) validation dataset[3][4], comparing the performance of a Commercial CRM against an In-House Standard validated using the HILIC-MS/MS protocol described above.
FT-IR spectroscopy data for 4-Piperidinyl 2-methoxyacetate hydrochloride
An in-depth technical analysis and comparative guide for evaluating the structural integrity and spectroscopic profile of 4-Piperidinyl 2-methoxyacetate hydrochloride (CAS: 1220031-63-9) against its structural analogs. E...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis and comparative guide for evaluating the structural integrity and spectroscopic profile of 4-Piperidinyl 2-methoxyacetate hydrochloride (CAS: 1220031-63-9) against its structural analogs.
Executive Summary
In pharmaceutical development and synthetic organic chemistry, functionalized piperidine derivatives serve as critical building blocks for active pharmaceutical ingredients (APIs). 4-Piperidinyl 2-methoxyacetate hydrochloride is a highly versatile intermediate, combining a secondary amine (protected as a stable hydrochloride salt) with a functionalized ester linkage.
For researchers synthesizing or procuring this compound, verifying its exact chemical state is paramount. The presence of the hydrochloride salt dictates its solubility, stability, and downstream reactivity, while the integrity of the methoxyacetate group ensures the correct pharmacophore trajectory. Fourier-Transform Infrared (FT-IR) spectroscopy is the most rapid, non-destructive method for this validation.
This guide provides a comprehensive FT-IR data comparison, contrasting 4-Piperidinyl 2-methoxyacetate hydrochloride with its free base form and a non-methoxylated analog (4-Piperidinyl acetate hydrochloride), enabling precise quality control and structural elucidation.
Structural & Mechanistic Context: The "Why" Behind the Spectra
To accurately interpret the FT-IR spectrum of this compound, we must deconstruct its molecular architecture and understand the physical causality behind its vibrational modes.
The Hydrochloride Salt Effect (
>NH2+Cl−
):
Free secondary amines, such as the unprotonated piperidine ring, exhibit a relatively weak and sharp N-H stretching vibration near 3300 cm⁻¹. However, when converted to the hydrochloride salt, the nitrogen is protonated, forming an ammonium cation that engages in strong hydrogen bonding with the chloride counter-ion. This interaction drastically alters the dipole moment during vibration, resulting in a massive broadening and a downward frequency shift of the N-H stretch into the 3000–2500 cm⁻¹ region [1].
The Inductive Effect on the Ester (
C=O
):
A standard aliphatic ester typically absorbs around 1735–1740 cm⁻¹. In a methoxyacetate, the highly electronegative oxygen atom of the alpha-methoxy group exerts a strong electron-withdrawing inductive effect (-I effect) through the carbon skeleton. This pulls electron density away from the carbonyl carbon, shortening and strengthening the C=O double bond. Consequently, more energy is required to stretch the bond, shifting the absorption to a higher frequency (~1745–1755 cm⁻¹) [3].
Fig 1: Mapping the functional groups of 4-Piperidinyl 2-methoxyacetate HCl to their IR active regions.
Comparative FT-IR Data Analysis
To objectively evaluate the performance and identity of 4-Piperidinyl 2-methoxyacetate hydrochloride, we compare its theoretical spectral data against two alternatives:
Alternative A (Free Base): 4-Piperidinyl 2-methoxyacetate. Used to identify the spectral changes upon salt dissociation.
Alternative B (Simple Ester): 4-Piperidinyl acetate hydrochloride. Used to identify the spectral contribution of the methoxy ether group.
Shifted higher in target due to -I effect of the methoxy group [3].
Ammonium N-H⁺ Deformation
~1595 (Medium)
Absent
~1595 (Medium)
Secondary confirmation of the protonated piperidine ring.
Ester C-O-C Stretch
~1210 (Strong)
~1210 (Strong)
~1235 (Strong)
Asymmetric stretching of the ester linkage.
Ether C-O-C Stretch
~1120 (Medium)
~1120 (Medium)
Absent
Confirms the presence of the aliphatic methoxy group.
Self-Validating Experimental Protocol: ATR-FTIR
To ensure maximum trustworthiness and reproducibility, Attenuated Total Reflectance (ATR) FT-IR is the mandatory technique for this analysis.
Why not KBr Pellets? Preparing alkali halide pellets (KBr) involves high pressure. When analyzing amine hydrochlorides (
R2NH2+Cl−
), the pressure and moisture can induce a solid-state ion exchange with the potassium bromide matrix, forming the hydrobromide salt (
R2NH2+Br−
). This alters the hydrogen bonding network and artificially shifts the N-H⁺ and C=O bands, invalidating the data. ATR completely bypasses this artifact.
Step-by-Step Methodology
System Preparation & Calibration: Ensure the FT-IR spectrometer is purged with dry nitrogen to eliminate atmospheric H₂O and CO₂ interference. Validate the wavenumber accuracy using a standard polystyrene film (checking the 1601.2 cm⁻¹ peak).
Background Acquisition: Clean the diamond ATR crystal using a lint-free wipe and HPLC-grade isopropanol. Allow to dry. Collect a background spectrum using 32 scans at a resolution of 4 cm⁻¹.
Sample Application: Transfer approximately 1–2 mg of the dry 4-Piperidinyl 2-methoxyacetate hydrochloride powder directly onto the center of the diamond crystal.
Pressure Application (Critical Step): Lower the ATR pressure anvil until the clutch clicks. Causality: Solid powders have poor optical contact with the crystal. Insufficient pressure leads to a sloping baseline and severely attenuated peaks at higher wavenumbers due to varying depth of penetration.
Data Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution).
Post-Processing: Apply an ATR-correction algorithm. Because the evanescent wave penetrates deeper at lower frequencies, raw ATR spectra exaggerate low-wavenumber peaks. The correction normalizes the spectrum to match transmission data, allowing accurate comparison against standard libraries.
Quality Control Decision Workflow
When utilizing this compound in a high-throughput synthesis pipeline, incoming QC can be streamlined using the following logical decision tree based on the FT-IR data.
Fig 2: Spectroscopic Quality Control workflow for verifying batch integrity.
Conclusion
Differentiating 4-Piperidinyl 2-methoxyacetate hydrochloride from its free base or non-methoxylated derivatives requires a nuanced understanding of vibrational spectroscopy. By focusing on the broad 3000–2500 cm⁻¹ region (confirming the hydrochloride salt) and the inductively shifted carbonyl peak at ~1748 cm⁻¹ (confirming the methoxyacetate moiety), researchers can confidently validate their starting materials. Utilizing ATR-FTIR over traditional KBr methods ensures that the structural integrity of the salt is preserved during analysis, maintaining the highest standards of scientific rigor.
References
Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. Available at:[Link]
Lynch, P. F., et al. (1983). The Use of Infrared and Raman Spectroscopy to Study Corrosion Inhibitors on Metal Surfaces. AMPP. Available at:[Link]
Kwiecień, H., et al. (2010). Synthesis, crystal structure, spectroscopic, and magnetic properties of a manganese(II) methoxyacetate complex. Journal of Coordination Chemistry, Taylor & Francis. Available at:[Link]
Validation
efficacy comparison of 4-Piperidinyl 2-methoxyacetate hydrochloride in vivo
An In-Vivo Efficacy and Safety Profile Comparison of 4-Piperidinyl 2-methoxyacetate hydrochloride (PMC-101), a Novel Kappa-Opioid Receptor Agonist, and Morphine for the Management of Nociceptive Pain Abstract The develop...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Vivo Efficacy and Safety Profile Comparison of 4-Piperidinyl 2-methoxyacetate hydrochloride (PMC-101), a Novel Kappa-Opioid Receptor Agonist, and Morphine for the Management of Nociceptive Pain
Abstract
The development of novel analgesics with improved safety profiles over traditional µ-opioid receptor agonists, such as morphine, is a critical objective in modern pharmacology. This guide provides a comprehensive in-vivo comparison of 4-Piperidinyl 2-methoxyacetate hydrochloride (herein designated PMC-101), a novel, selective kappa-opioid receptor (KOR) agonist, against the gold-standard analgesic, morphine. Through a series of validated preclinical models in rodents, we evaluate the comparative efficacy in models of acute thermal and mechanical pain. Crucially, we extend this analysis to key safety and tolerability endpoints, including motor coordination, respiratory function, and gastrointestinal transit. This guide presents detailed experimental protocols, comparative data, and a discussion of the underlying pharmacological mechanisms, offering a data-driven perspective for researchers in the field of pain and analgesia.
Introduction: The Rationale for Selective KOR Agonism in Analgesia
For decades, µ-opioid receptor (MOR) agonists like morphine have been the cornerstone of moderate-to-severe pain management. However, their clinical utility is frequently hampered by a challenging side-effect profile, including respiratory depression, profound constipation, and a high potential for abuse and dependence. This has catalyzed the search for alternative therapeutic targets within the endogenous opioid system.
The kappa-opioid receptor (KOR) represents one such promising alternative. Activation of KORs in the central and peripheral nervous systems can produce potent analgesia. Critically, selective KOR agonists are not typically associated with the severe respiratory depression or high abuse liability linked to MOR activation. PMC-101 (4-Piperidinyl 2-methoxyacetate hydrochloride) has been developed as a highly selective KOR agonist. The following in-vivo studies were designed to rigorously compare its analgesic efficacy and safety profile to that of morphine.
Comparative Mechanism of Action
The distinct pharmacological effects of PMC-101 and morphine are rooted in their differential activation of downstream G-protein-coupled receptor (GPCR) signaling cascades. While both ultimately lead to a reduction in neuronal excitability and nociceptive signaling, the pathways and their associated physiological consequences diverge significantly.
Morphine (MOR Agonist): Primarily activates the Gi/o pathway upon binding to MORs. This inhibits adenylyl cyclase, reduces intracellular cAMP, closes voltage-gated Ca2+ channels (reducing neurotransmitter release), and opens G-protein-coupled inwardly-rectifying K+ channels (hyperpolarizing the neuron).
PMC-101 (KOR Agonist): Also couples to Gi/o, producing analgesia through similar mechanisms of neuronal inhibition. However, KOR activation is also associated with the recruitment of β-arrestin, which can mediate distinct signaling events and is thought to contribute to some of the unique effects of KOR agonists, such as dysphoria at high doses, while avoiding the pathways linked to MOR-mediated respiratory depression.
Caption: Comparative signaling pathways of Morphine and PMC-101.
In-Vivo Experimental Design: Efficacy and Safety Assessment
The following protocols outline a comprehensive workflow for the head-to-head comparison of PMC-101 and morphine in a rodent model.
Comparative
A Technical Guide to Cross-Reactivity in the Analysis of 4-Piperidinyl 2-methoxyacetate hydrochloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of Piperidine Derivatives 4-Piperidinyl 2-methoxyacetate hydrochloride is a member of the vast piperidine class of co...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Piperidine Derivatives
4-Piperidinyl 2-methoxyacetate hydrochloride is a member of the vast piperidine class of compounds. The piperidine ring is a prevalent structural motif in a wide array of pharmaceuticals and bioactive molecules, valued for its favorable physicochemical properties.[1][2] The accurate quantification of such compounds is critical in drug discovery, development, and quality control.
However, the structural similarities among piperidine derivatives present a significant analytical challenge: cross-reactivity . In immunochemical methods, antibodies developed for a specific target molecule may also bind to structurally related compounds, leading to inaccurate measurements.[3][4] Similarly, in chromatographic techniques, co-elution of analogous structures can interfere with quantification if the detection method (e.g., UV) is not sufficiently specific. This guide will explore these challenges and provide robust methodologies to assess and mitigate the risks of cross-reactivity.
Structural Analogs and the Rationale for Cross-Reactivity Assessment
The potential for cross-reactivity is directly linked to molecular similarity.[5] For 4-Piperidinyl 2-methoxyacetate hydrochloride, a panel of structurally related compounds should be selected for cross-reactivity studies based on variations in key functional groups.
Table 1: Panel of Compounds for Cross-Reactivity Studies
To evaluate the impact of substitution on the piperidine nitrogen.
4-Piperidinemethanol
C1CNCCC1CO
Lacks the acetate group.
To determine the contribution of the ester linkage to binding.
2-Methoxyacetic acid
COC(=O)CO
The side chain alone.
To assess if the side chain itself is a significant epitope.
Immunoassay-Based Cross-Reactivity Evaluation
Immunoassays are a powerful tool for high-throughput screening, but their susceptibility to cross-reactivity necessitates rigorous validation.[6] A competitive enzyme-linked immunosorbent assay (ELISA) is a common format for the detection of small molecules (haptens) like 4-Piperidinyl 2-methoxyacetate hydrochloride.[7]
Principles of Competitive ELISA for Haptens
In a competitive ELISA, the analyte in the sample competes with a labeled version of the analyte (the tracer) for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in less tracer binding and a weaker signal, allowing for quantification.
The development of a specific antibody is the cornerstone of a reliable immunoassay. This involves designing a hapten that appropriately presents the key structural features of the target molecule to the immune system. For 4-Piperidinyl 2-methoxyacetate, the piperidine ring and the methoxyacetate side chain are the primary epitopes. The use of a piperidine ring as part of a spacer arm in hapten design has been shown to be an effective strategy.[8]
Caption: Workflow for a competitive ELISA to detect 4-Piperidinyl 2-methoxyacetate hydrochloride.
Experimental Protocol for Cross-Reactivity Testing in ELISA
Antibody Coating: Coat a 96-well microtiter plate with a polyclonal or monoclonal antibody raised against a 4-Piperidinyl 2-methoxyacetate-protein conjugate. Incubate overnight at 4°C.
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
Washing: Repeat the washing step.
Competitive Reaction: Add varying concentrations of the target compound (for the standard curve) and the potential cross-reactants to the wells. Immediately add a fixed concentration of a 4-Piperidinyl 2-methoxyacetate-enzyme conjugate (e.g., HRP conjugate). Incubate for 1-2 hours at room temperature.
Washing: Repeat the washing step to remove unbound sample and tracer.
Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP) to each well and incubate in the dark until sufficient color develops.
Stopping the Reaction: Add a stop solution (e.g., 2M H₂SO₄) to each well.
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis: Calculate the concentration of each compound that causes a 50% reduction in the maximum signal (IC50). The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Compound / IC50 of Test Compound) x 100
Interpreting Immunoassay Cross-Reactivity Data
Table 2: Hypothetical Cross-Reactivity Data from Competitive ELISA
These hypothetical results would suggest that the antibody is highly specific for the overall structure of the target molecule, with some tolerance for the absence of the methoxy group. Modification of the piperidine nitrogen significantly reduces binding.
Chromatographic Methods for Specific Quantification
For confirmatory analysis and to overcome the limitations of immunoassays, chromatographic methods coupled with mass spectrometry are the gold standard.[9]
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS offers high selectivity and sensitivity by separating compounds based on their physicochemical properties and then detecting them based on their mass-to-charge ratio and fragmentation patterns.
Caption: General workflow for the analysis of piperidine derivatives by HPLC-MS/MS.
Experimental Protocol for HPLC-MS/MS Analysis
Sample Preparation: For complex matrices like plasma or urine, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is necessary to remove interfering substances.
Chromatographic Separation:
Column: A reversed-phase C18 column is typically suitable for separating piperidine derivatives.
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid to promote protonation, is recommended.
Flow Rate: A flow rate of 0.2-0.5 mL/min.
Mass Spectrometric Detection:
Ionization: Electrospray ionization in positive ion mode (ESI+) is effective for the basic piperidine nitrogen.
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring for specific product ions in the third quadrupole.
MRM Transitions: At least two MRM transitions should be monitored for each analyte to ensure specificity.
Table 3: Hypothetical MRM Transitions for Cross-Reactivity Panel
Compound
Precursor Ion (m/z)
Product Ion 1 (m/z)
Product Ion 2 (m/z)
4-Piperidinyl 2-methoxyacetate
188.1
102.1
84.1
4-Piperidinyl acetate
158.1
102.1
84.1
4-Hydroxypiperidine
102.1
84.1
56.1
1-Methyl-4-piperidinyl 2-methoxyacetate
202.1
116.1
98.1
4-Piperidinemethanol
116.1
98.1
84.1
By optimizing the chromatography to separate these compounds and using unique MRM transitions, HPLC-MS/MS can definitively distinguish between the target analyte and its structural analogs, thus eliminating the issue of cross-reactivity.
Conclusion and Recommendations
The potential for cross-reactivity in the analysis of 4-Piperidinyl 2-methoxyacetate hydrochloride is a critical consideration that must be addressed to ensure data integrity. While immunoassays offer a high-throughput screening solution, they are inherently susceptible to interference from structurally related compounds. Therefore, a thorough cross-reactivity assessment against a panel of relevant analogs is mandatory.
For unambiguous and quantifiable results, HPLC-MS/MS is the recommended confirmatory method. Its high degree of selectivity, achieved through a combination of chromatographic separation and mass-based detection, effectively eliminates the risk of cross-reactivity.
Researchers and drug development professionals should employ a tiered approach: using a well-validated immunoassay for initial screening, followed by HPLC-MS/MS for confirmation of positive results and for studies requiring the highest level of accuracy and specificity. This dual-methodology approach provides a robust framework for the reliable analysis of 4-Piperidinyl 2-methoxyacetate hydrochloride and its derivatives.
References
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Zhang, Q., et al. (2020). Progress in Immunoassays of Toxic Alkaloids in Plant-Derived Medicines: A Review. PMC.
McMillin, G. A., et al. (2012). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. PMC.
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Tate, J., & Ward, G. (2019, December 1). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, Oxford Academic.
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Williams, C. L., et al. (2020, May 29). Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries.
Williams, C. L., et al. (2020).
Liu, F., et al. (2006). Hapten synthesis and development of polyclonal antibody-based multi-sulfonamide immunoassays. PubMed.
Google Patents. (2018). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
Ben-Ariz, A., & Shulgin, A. (2024, July 16). Opioid-Based Haptens: Development of Immunotherapy. MDPI.
Sun, W., et al. (2025, January 5). Research progress on piperidine-containing compounds as agrochemicals.
BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Piperidine-Based Compounds.
Antonchick, A. P., & Donohoe, T. J. (2023).
Girgis, A. S., et al. (2021). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.
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Kumar, K. A., et al. (2012). piperidone analogs: synthesis and their diverse biological applications.
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Al-Ghorbani, M., et al. (2025, June 2). Design and evaluation of substituted cinnamoyl piperidinyl acetate derivatives as potent cholinesterase inhibitors. PMC.
Jackson, L. M., et al. (2015, July 7). Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development.
Mokhtary, M., & Mahooti, K. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
Proper disposal of pharmaceutical intermediates requires moving beyond generic Safety Data Sheets (SDS) to understand the specific chemical reactivity of the molecule in a laboratory environment. This guide provides step-by-step, self-validating protocols for the safe management and disposal of 4-Piperidinyl 2-methoxyacetate hydrochloride .
Chemical Hazard Profile & Mechanistic Insights
4-Piperidinyl 2-methoxyacetate hydrochloride (CAS: 1220031-63-9)[1][2] is a secondary amine hydrochloride salt containing a methoxyacetate ester. While the intact powder is handled as a standard hazardous organic solid, its behavior in aqueous solution dictates strict, specialized disposal protocols.
The Critical Operational Insight:
Because this compound is a hydrochloride salt, dissolving it in water yields an acidic solution. If this aqueous waste is subjected to extreme pH (either highly acidic or basic) during rapid neutralization, the ester bond rapidly cleaves. This hydrolysis releases 4-piperidinol and [3]. MAA is a potent reproductive toxicant, teratogen, and histone deacetylase inhibitor known to cause severe developmental and testicular toxicity[4][5]. Therefore, preventing the formation of MAA in your waste stream through controlled, buffered neutralization is not just a regulatory formality—it is a critical safety imperative.
Waste Stream Segregation & Compatibility Data
To maintain compliance with[6], all waste must be segregated at the point of generation. The following table summarizes the quantitative limits and material compatibilities for each waste stream.
Waste Stream
Physical State
Primary Container Material
Max Accumulation Time
Critical Incompatibilities
Solid Waste
Unadulterated Powder
HDPE or Original Glass
180 Days (SQG)
Strong oxidizers, strong bases
Aqueous Waste
Dissolved in H₂O
HDPE Carboy
180 Days (SQG)
Unneutralized acids (pH < 5.5)
Halogenated
Dissolved in DCM/CHCl₃
Glass or HDPE
180 Days (SQG)
Alkali metals, azides, aluminum
Non-Halogenated
Dissolved in MeOH/EtOH
Glass or HDPE
180 Days (SQG)
Halogenated solvents, oxidizers
Waste Segregation Workflow
The following decision tree outlines the logical relationship between the physical state of the waste and the required disposal action.
Decision tree for the segregation and neutralization of 4-Piperidinyl 2-methoxyacetate HCl waste.
Step-by-Step Operational Protocols
Protocol A: Solid Waste Management
Unreacted or spilled solid material must be captured without generating airborne particulates.
Containment: Sweep solid material using a dedicated anti-static brush and dustpan. Do not use compressed air or dry sweeping methods that aerosolize the powder.
Packaging: Transfer the solid into a wide-mouth, leak-proof HDPE container. If the original glass vial is intact, place the sealed vial directly into a secondary solid waste bag.
Labeling: Immediately affix a standard hazardous waste label. Mark the contents clearly as "4-Piperidinyl 2-methoxyacetate hydrochloride - Toxic Solid"[7].
Protocol B: Aqueous Waste Neutralization (Self-Validating System)
Causality Check: Direct drain disposal of this acidic solution violates the EPA's corrosivity characteristic rules[8]. Furthermore, using a strong base like 10M NaOH for rapid neutralization causes localized exothermic spikes, triggering ester hydrolysis and generating the reproductive toxin 2-methoxyacetic acid[4][9]. We use 1M Sodium Bicarbonate (NaHCO₃) to create a self-limiting buffer system that inherently cannot exceed pH 8.5.
Initial Assessment: Working inside a functioning fume hood, measure the initial pH of the aqueous waste using universal pH indicator strips.
Buffered Neutralization: Slowly add 1M NaHCO₃ dropwise to the aqueous waste while stirring magnetically. Observe for mild effervescence (CO₂ gas evolution).
Validation: Continue addition until effervescence ceases. Re-test the pH. The protocol validates itself when the pH stabilizes between 6.0 and 8.0.
Transfer: Once neutralized, funnel the solution into the designated Aqueous Waste Carboy.
Documentation: Log the addition on the Satellite Accumulation Area (SAA) manifest[7].
Protocol C: Organic Solvent Waste Segregation
Solvent Identification: Review your reaction protocol. If the compound was dissolved in dichloromethane (DCM), chloroform, or any fluorinated solvent, it must be routed to the Halogenated stream. If dissolved in methanol, ethanol, or ethyl acetate, it belongs in the Non-Halogenated stream.
Transfer: Pour the waste into the respective carboy. Never mix halogenated and non-halogenated streams, as this drastically increases incineration disposal costs and can cause unexpected exothermic reactions[8].
Sealing: Ensure the carboy is fitted with a vented cap to prevent pressure buildup from volatile organic compounds (VOCs).
Regulatory Compliance & Cradle-to-Grave Tracking
Under , hazardous waste must be tracked from the point of generation to final destruction[6].
Satellite Accumulation Areas (SAA): Keep waste containers closed at all times unless actively adding waste.
Time Limits: Once a waste container is full, it must be dated and moved to a Central Accumulation Area (CAA) within 3 days, and subsequently disposed of by a licensed facility within 90 to 180 days depending on your facility's generator status[7].
References
American Chemical Society. "Chemical Disposal Guidelines: a Quick Reference."[Link]
American Chemistry Council. "Guidelines for Management and Disposal of Hazardous Wastes." [Link]
ERG Environmental. "How to Properly Manage Hazardous Waste Under EPA Regulations."[Link]
Harvard Environmental Health and Safety. "Chemical and Hazardous Waste." [Link]
Oxford Academic (Toxicological Sciences). "Toxicity of Methoxyacetic Acid in Cultured Human Luteal Cells."[Link]
National Institutes of Health (PMC). "The Short-Chain Fatty Acid Methoxyacetic Acid Disrupts Endogenous Estrogen Receptor-α–Mediated Signaling."[Link]
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety and handling protocols for 4-Piperidinyl 2-methoxyacetate hydrochloride (CAS No. 199853-93-9). As a preferred source for laboratory safety, this document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical responsibly, ensuring both personal safety and experimental integrity.
While specific toxicological data for 4-Piperidinyl 2-methoxyacetate hydrochloride is limited, a robust safety assessment can be conducted by examining its core structural components: a piperidine derivative and a hydrochloride salt. This approach, grounded in established chemical principles, allows for the formulation of comprehensive safety protocols. The piperidine moiety suggests potential flammability, toxicity, and corrosive properties, similar to piperidine itself[1][2][3]. The hydrochloride salt indicates that the compound is acidic and can cause irritation to the skin, eyes, and respiratory system, particularly if inhaled as a dust[4][5][6][7][8]. Therefore, it must be handled as a hazardous chemical, with strict adherence to the following guidelines.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling procedure, the primary goal is to minimize potential exposure through robust engineering controls.
Primary Engineering Control: All handling of 4-Piperidinyl 2-methoxyacetate hydrochloride, especially when in solid/powder form, must be conducted within a certified chemical fume hood. This is the most critical step in preventing the inhalation of airborne particles[2][9].
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed[4][9].
Emergency Equipment: Ensure that a fully functional eyewash station and safety shower are readily accessible and located near the workstation[4]. All personnel should be trained on their operation.
Personal Protective Equipment (PPE): A Task-Specific Approach
The selection of PPE is not a one-size-fits-all matter; it must be tailored to the specific procedure and the quantities of material being handled. The following table summarizes the recommended PPE for various operational scales.
Operation/Scale
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Small-Scale Laboratory Use (mg to g)
Tightly fitting chemical safety goggles conforming to NIOSH or EN166 standards[10].
Chemical-resistant gloves (e.g., nitrile rubber). Inspect for defects before use[1][2][4].
Required: Work in a chemical fume hood. Not typically required if handled exclusively within the hood[2][10].
Large-Scale Operations or Bulk Transfers
A combination of chemical safety goggles and a full-face shield is mandatory to protect against splashes[1][10].
Heavy-duty, chemical-resistant gloves. Consult manufacturer data for chemical compatibility and breakthrough times.
A chemical-resistant apron over a lab coat. For significant quantities, impervious or flame-resistant clothing may be necessary[10].
If significant dust generation is unavoidable despite engineering controls, a NIOSH-approved N95 dust mask or a full-face respirator with an appropriate cartridge should be used[4][6][10].
Emergency Situations (e.g., Spills)
Full-face shield and chemical safety goggles[10][11].
Full chemical-resistant protective suit to prevent any skin exposure[10].
A full-face respirator with an acid gas/organic vapor cartridge is required if exposure limits are exceeded or if vapors/dust are present[11].
Procedural Guidance: Safe Handling from Start to Finish
Adherence to a strict operational plan is crucial for minimizing risk. This workflow outlines the necessary steps for safely handling 4-Piperidinyl 2-methoxyacetate hydrochloride.
Experimental Workflow for Safe Chemical Handling
Caption: Workflow for handling 4-Piperidinyl 2-methoxyacetate hydrochloride.
Spill and Emergency Procedures
Immediate and correct action is vital in the event of a spill.
Evacuate: Alert personnel in the immediate vicinity and evacuate the area, if necessary[1].
Ventilate: Ensure the area is well-ventilated, keeping the fume hood running[1].
Contain: For small spills, use a non-combustible, inert absorbent material such as sand, vermiculite, or earth to contain the spill. Do not use paper towels or other combustible materials [1][2].
Collect: Carefully sweep or scoop the absorbed material into a designated, clearly labeled hazardous waste container[4]. Avoid creating dust[2].
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste[1].
Report: Report all spills, regardless of size, to your supervisor and the institution's Environmental Health and Safety (EHS) department[1].
Disposal Plan: Ensuring a Safe Final Step
Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.
Waste Segregation: All materials contaminated with 4-Piperidinyl 2-methoxyacetate hydrochloride, including unused product, absorbent materials, gloves, and weigh boats, must be treated as hazardous waste[1][10]. These items should be collected in a dedicated, clearly labeled hazardous waste container[2][10].
Containerization: The hazardous waste container must be made of a compatible material (e.g., high-density polyethylene - HDPE), kept tightly sealed to prevent the escape of vapors, and stored in a designated secondary containment bin[1][2]. The container must be clearly labeled with "Hazardous Waste," the full chemical name, and all relevant hazard symbols (e.g., irritant, toxic)[1].
Professional Disposal: The ultimate disposal of 4-Piperidinyl 2-methoxyacetate hydrochloride must be managed by a licensed professional waste disposal company. Contact your institution's EHS office to coordinate pickup and ensure all required documentation is completed accurately[1][2]. Never dispose of this chemical down the drain or in regular trash.
By integrating these safety protocols into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and your research.
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